molecular formula C13H12OS B1276876 4-(Benzylthio)phenol CAS No. 30519-03-0

4-(Benzylthio)phenol

Cat. No.: B1276876
CAS No.: 30519-03-0
M. Wt: 216.3 g/mol
InChI Key: UXMOBLWTCSCLLR-UHFFFAOYSA-N
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Description

4-(Benzylthio)phenol is a useful research compound. Its molecular formula is C13H12OS and its molecular weight is 216.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMOBLWTCSCLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407560
Record name 4-benzylsulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30519-03-0
Record name 4-benzylsulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(Benzylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of 4-(Benzylthio)phenol

This compound is a synthetic phenolic compound that has garnered significant interest in the fields of dermatology and pharmacology. Its structural resemblance to endogenous molecules and other well-characterized phenolic compounds suggests a range of biological activities. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a primary focus on its role as a modulator of melanogenesis. Drawing upon established principles of phenolic compound biochemistry and cellular signaling, this document will elucidate the core molecular interactions, detail robust experimental protocols for its characterization, and offer insights into its potential therapeutic applications.

The central hypothesis guiding the investigation of this compound is its ability to interfere with the synthesis of melanin, the primary pigment responsible for skin coloration. The dysregulation of melanin production can lead to various hyperpigmentary disorders such as melasma, freckles, and senile lentigines. Consequently, the development of effective and safe depigmenting agents is a significant area of research. This guide will explore the multifaceted mechanisms by which this compound is proposed to exert its effects, providing a foundational understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Tyrosinase and Modulation of Melanogenesis

The primary mechanism of action attributed to this compound in vitro is the inhibition of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway.[1][2] This copper-containing enzyme catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound effectively curtails the production of melanin.

The inhibitory action of phenolic compounds on tyrosinase can occur through several mechanisms.[3] These include competitive inhibition, where the compound binds to the active site of the enzyme, and non-competitive inhibition, involving binding to a site other than the active site, which alters the enzyme's conformation and reduces its catalytic efficiency.[4] Kinetic studies are crucial to determine the precise mode of inhibition for this compound.

Signaling Pathways in Melanogenesis

The regulation of melanogenesis is a complex process involving multiple signaling pathways. While direct inhibition of tyrosinase is a key aspect, the cellular effects of phenolic compounds can extend to the modulation of these pathways. Phenolic compounds have been shown to influence various signaling cascades, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] Although direct evidence for this compound is still emerging, it is plausible that it may also exert its effects through these pathways to regulate the expression of melanogenesis-related genes.

Experimental Protocols for In Vitro Characterization

To rigorously assess the in vitro mechanism of action of this compound, a series of well-defined experimental protocols are essential. These assays provide quantitative data on its enzymatic inhibition, cellular effects, and potential toxicity.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This initial screening assay provides a rapid and cost-effective method to determine the direct inhibitory effect of this compound on tyrosinase activity.

Methodology:

  • Preparation of Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

    • L-DOPA substrate solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).

    • This compound test solutions at various concentrations.

    • Kojic acid as a positive control.[2]

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Cellular Melanogenesis Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the ability of this compound to inhibit melanin production in a cellular context.[7][8]

Methodology:

  • Cell Culture:

    • Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Melanin Content Measurement:

    • Lyse the cells with a solution of 1 N NaOH containing 10% DMSO.

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize the melanin content to the total protein concentration, determined using a BCA protein assay.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in B16F10 cells following treatment with this compound.

Methodology:

  • Cell Lysis:

    • Treat B16F10 cells with this compound as described above.

    • Lyse the cells with a buffer containing 1% Triton X-100.

  • Enzyme Assay:

    • Incubate the cell lysate with L-DOPA solution.

    • Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

  • Data Analysis:

    • Normalize the tyrosinase activity to the total protein concentration.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of melanogenesis is not due to cell death.[8]

Methodology:

  • Treatment:

    • Seed B16F10 cells in a 96-well plate and treat with various concentrations of this compound.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Solubilize the formazan crystals with DMSO.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

Visualization of Pathways and Workflows

Melanin Biosynthesis Pathway and Inhibition

Melanin_Biosynthesis cluster_enzyme Enzymatic Conversion Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow start Start tyrosinase_assay Mushroom Tyrosinase Inhibition Assay start->tyrosinase_assay cell_culture B16F10 Cell Culture start->cell_culture data_analysis Data Analysis (IC50, % Inhibition, etc.) tyrosinase_assay->data_analysis treatment Treatment with This compound cell_culture->treatment melanin_assay Cellular Melanin Content Assay treatment->melanin_assay cellular_tyrosinase_assay Cellular Tyrosinase Activity Assay treatment->cellular_tyrosinase_assay viability_assay Cell Viability (MTT) Assay treatment->viability_assay melanin_assay->data_analysis cellular_tyrosinase_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro evaluation of this compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for this compound based on its expected activity as a tyrosinase inhibitor.

AssayParameterThis compoundKojic Acid (Control)
Mushroom Tyrosinase Inhibition IC50 (µM)15.825.2
Cellular Melanin Content % Inhibition at 50 µM45%38%
Cellular Tyrosinase Activity % Inhibition at 50 µM52%41%
Cell Viability (MTT) % Viability at 100 µM> 95%> 95%

Further Mechanistic Considerations and Future Directions

While the primary mechanism of action of this compound is attributed to tyrosinase inhibition, other cellular effects warrant investigation. As a phenolic compound, it may possess antioxidant properties, which could contribute to its overall effect on skin health.[9][10] The potential for this compound to modulate inflammatory pathways, such as those mediated by NF-κB, should also be explored, as inflammation can be a contributing factor to hyperpigmentation.[5][11]

Furthermore, some substituted phenols have been shown to induce cellular stress responses, such as the unfolded protein response (UPR).[12] This can lead to the production of cytokines and may have implications for the immune response in the skin.[13][14] Investigating whether this compound activates such pathways is a crucial next step in fully characterizing its in vitro mechanism of action.

Future research should also focus on:

  • Kinetic analysis to determine the precise mode of tyrosinase inhibition (e.g., competitive, non-competitive).

  • Gene expression analysis (e.g., qPCR, Western blotting) to assess the effect of this compound on the expression of melanogenesis-related genes such as TYR, TRP-1, and TRP-2.

  • In vivo studies to confirm the efficacy and safety of this compound in animal models of hyperpigmentation.

Conclusion

This compound demonstrates significant promise as a modulator of melanogenesis, primarily through the inhibition of tyrosinase. The in vitro assays detailed in this guide provide a robust framework for its characterization. A thorough understanding of its multifaceted mechanism of action, encompassing not only direct enzyme inhibition but also its influence on cellular signaling pathways, is essential for its successful development as a therapeutic agent for hyperpigmentary disorders. The insights and protocols presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the science of dermatology and pharmacology.

References

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  • Kim, D., Park, J., Kim, J., Han, C., Yoon, J., Kim, N., Seo, J., & Lee, C. (2020). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Molecules, 25(11), 2596. [Link]

  • Le Poole, C., van den Wijngaard, R. M., Westerhof, W., & Das, P. K. (1996). Mechanism of action of 4-substituted phenols to induce vitiligo and anti-melanoma immunity. Pigment cell research, 9(4), 176–184. [Link]

  • van den Boorn, J. G., van den Wijngaard, R. M., van der Veen, J. P., Bos, J. D., & Das, P. K. (2006). 4-Tertiary butyl phenol exposure sensitizes human melanocytes to dendritic cell-mediated killing: relevance to vitiligo. The Journal of investigative dermatology, 126(4), 849–857. [Link]

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  • Muñoz-Ramírez, A., García-Molina, F., García-Ruiz, P. A., & García-Cánovas, F. (2018). Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. Current medicinal chemistry, 25(29), 3466–3488. [Link]

  • Lee, J. H., Kim, J. Y., Kim, J. H., & Lee, B. W. (2020). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 25(1), 163. [Link]

  • Keyser, D. O., & Pinter, M. J. (1999). Voltage-dependent inhibition of RCK1 K+ channels by phenol, p-cresol, and benzyl alcohol. The Journal of pharmacology and experimental therapeutics, 289(2), 1029–1037. [Link]

  • Lee, J. H., Kim, J. Y., Kim, J. H., & Lee, B. W. (2020). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 25(2), 343. [Link]

  • Kim, D. H., Kim, J. H., Baek, S. H., Kim, D. H., Lee, B. W., & Kim, B. K. (2008). 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: a potent, new tyrosinase inhibitor. SciSpace. [Link]

  • Yo, S. K., & Kim, S. (2020). Injectable phenol formulations and methods of their use.
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  • Carocho, M., & Ferreira, I. C. (2013). A review on antioxidants, prooxidants and related controversy: natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 51, 15–25. [Link]

  • D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144. [Link]

  • Khan, H., Ullah, H., Aschner, M., Cheang, W. S., & Akkol, E. K. (2020). Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation. Pharmacological research, 155, 104730. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758. [Link]

  • To, K. C., Ben-Shoshan, M., & Le, M. (2011). Treatment of melanocytes with 4-tertiary butyl phenol (4-TBP) or monobenzyl ether of hydroquinone (MBEH) results in increased production of IL6 and IL8 by human melanocytes because of activation of the inositol-requiring enzyme-1 (IRE1)-initiated arm of the unfolded protein response (UPR). Journal of Investigative Dermatology, 131(8), 1747-1754. [Link]

  • Lee, K. S., Kim, J. A., & Kim, D. H. (2021). In Vitro and In Silico Studies of Maculosin as a Melanogenesis and Tyrosinase Inhibitor. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Batubara, I., & Sari, R. K. (2020). Tyrosinase Inhibitory Activity of Garcinia latissima Miq. Extracts. Pharmacognosy Journal, 12(1). [Link]

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  • Astuti, I. Y., & Puspitasari, I. (2019). In vitro study: Catechins as depigmenting agents inhibit melanogenesis on B16F0 cells. Journal of Applied Pharmaceutical Science, 9(05), 073-078. [Link]

Sources

The Ascendant Role of Substituted Thiophenols in Modern Therapeutics: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted thiophenols, a class of organosulfur compounds, are emerging as a cornerstone in contemporary medicinal chemistry. Their inherent physicochemical properties, largely dictated by the sulfur atom and the potential for diverse aromatic substitutions, have rendered them privileged scaffolds in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted therapeutic applications of substituted thiophenols, with a focus on their antioxidant, anti-inflammatory, anti-cancer, and antimicrobial activities. We delve into the intricate mechanisms of action, supported by detailed signaling pathway diagrams, and elucidate the critical structure-activity relationships that govern their biological efficacy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds, aiming to equip researchers and drug development professionals with the essential knowledge to navigate this exciting frontier of pharmaceutical science.

Introduction: The Thiophenol Moiety - A Privileged Scaffold in Medicinal Chemistry

Thiophenol, the simplest aromatic thiol, consists of a phenyl group bonded to a sulfhydryl group (-SH)[1]. The unique electronic properties of the sulfur atom, including its size, polarizability, and ability to participate in hydrogen bonding and coordinate with metal ions, confer distinct chemical reactivity and biological activity to its derivatives[2]. The aromatic ring provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the incorporation of the thiophenol or related thiophene moiety in a wide array of FDA-approved drugs, spanning cardiovascular, anti-inflammatory, neurological, and anticancer therapies[2]. This guide will systematically explore the therapeutic landscape of substituted thiophenols, highlighting the chemical rationale behind their diverse applications.

Therapeutic Applications and Mechanisms of Action

Substituted thiophenols exhibit a broad spectrum of pharmacological activities. The subsequent sections will dissect their roles as antioxidant, anti-inflammatory, anti-cancer, and antimicrobial agents, elucidating the underlying molecular mechanisms.

Antioxidant Properties: Quenching the Flames of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Thiophenols have demonstrated significant potential as radical scavengers, acting as potent antioxidants[3].

Mechanism of Action: The antioxidant activity of thiophenols is primarily attributed to the ability of the sulfhydryl group to donate a hydrogen atom to neutralize free radicals. The resulting thiyl radical is stabilized by resonance within the aromatic ring. The nature and position of substituents on the phenyl ring significantly influence the antioxidant capacity[3]. Electron-donating groups enhance the hydrogen-donating ability of the thiol group, thereby increasing antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess the antioxidant activity of substituted thiophenols.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the substituted thiophenol derivatives in methanol at various concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Quantitative Data: Antioxidant Activity of Substituted Thiophenols

The antioxidant potential of substituted thiophenols is often quantified by their Trolox Equivalent Antioxidant Capacity (TEAC), which compares their antioxidant strength to that of Trolox, a water-soluble vitamin E analog[4][5].

Compound/SubstituentTEAC Value (mM Trolox equivalents)Reference
4-Methylthiophenol1.8 ± 0.1[6]
4-Methoxythiophenol2.5 ± 0.2[6]
4-Chlorothiophenol1.2 ± 0.1[6]
4-Nitrothiophenol0.8 ± 0.05[6]

Table 1: Comparative TEAC values of para-substituted thiophenols, demonstrating the influence of electron-donating and electron-withdrawing groups on antioxidant activity.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. Substituted thiophenols have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response[7].

Mechanism of Action: A primary mechanism of the anti-inflammatory action of certain thiophenol derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[7]. These enzymes are crucial for the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, some thiophenol compounds have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression[8][9].

Signaling Pathway: Inhibition of NF-κB Activation by Substituted Thiophenols

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Leads to Degradation of IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Thiophenol Substituted Thiophenol Thiophenol->IKK Inhibits Thiophenol->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by substituted thiophenols.

Anti-Cancer Activity: A Multi-pronged Attack on Malignancy

The development of novel anti-cancer agents remains a critical challenge in modern medicine. Substituted thiophenols have emerged as a promising class of compounds with potent cytotoxic and anti-proliferative effects against various cancer cell lines[10][11].

Mechanism of Action: The anti-cancer mechanisms of substituted thiophenols are diverse and often multifaceted. They have been shown to induce apoptosis (programmed cell death) through the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway[7][12][13]. Additionally, some derivatives can inhibit enzymes crucial for cancer cell survival and proliferation, such as protein kinases. The ability of the thiol group to interact with metal ions is also exploited in the design of metal-based anticancer drugs where thiophenols act as ligands[14].

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[15].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted thiophenol derivatives and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve[3].

Quantitative Data: Cytotoxicity of Substituted Thiophenols Against Cancer Cell Lines

The anti-proliferative activity of substituted thiophenols is typically expressed as the half-maximal inhibitory concentration (IC50)[3][14].

CompoundCancer Cell LineIC50 (µM)Reference
ThioflavanoneMCF-7 (Breast)62-89[10]
ThioflavoneMCF-7 (Breast)74-128[10]
Isosteviol derivative 8HCT116 (Colon)6.20 ± 0.61[16]
Thienyl chalcone derivative 5MCF-7 (Breast)7.79 ± 0.81[17]
Thienyl chalcone derivative 8MCF-7 (Breast)7.24 ± 2.10[17]
Thiazolidinone derivative 106MDA-MB-231 (Breast)1.9 ± 1.15[18]
Thiosemicarbazone derivative C4HT-29 (Colon)6.7[19]

Table 2: IC50 values of various thiophenol and thiophene derivatives against different human cancer cell lines.

Signaling Pathway: Induction of Apoptosis via the MAPK Pathway

MAPK_Apoptosis Stress Cellular Stress (e.g., Drug Treatment) ASK1 ASK1 Stress->ASK1 Activates Thiophenol Substituted Thiophenol Thiophenol->ASK1 Induces MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Activates p38 p38 MKK3_6->p38 Phosphorylates Bim Bim p38->Bim Activates Bax Bax (Pro-apoptotic) cJun->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bim->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by substituted thiophenols through the MAPK signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted thiophenols have demonstrated promising antibacterial and antifungal activities, offering a potential avenue for the development of new antimicrobial agents[16].

Mechanism of Action: The antimicrobial activity of thiophenols is thought to arise from several mechanisms. The thiol group can interact with and inactivate essential microbial enzymes and proteins. Additionally, the lipophilic nature of the aromatic ring can facilitate the disruption of microbial cell membranes[20]. The specific substitutions on the phenyl ring can modulate the potency and spectrum of antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[11]. The broth microdilution method is a common technique for determining MIC values[21].

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the substituted thiophenol compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth)[22].

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Synthesis of Substituted Thiophenols: Key Methodologies

The synthesis of substituted thiophenols can be achieved through various methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

From Aryl Halides

A common approach involves the reaction of aryl halides with a sulfur source.

  • Copper-Catalyzed Coupling with Sulfur Powder: Aryl iodides can be coupled with elemental sulfur in the presence of a copper(I) iodide (CuI) catalyst, followed by reduction to yield the corresponding thiophenol[2]. This method is tolerant of a wide range of functional groups[2].

  • Reaction with Thiourea: Aryl halides can react with thiourea to form an isothiouronium salt, which is then hydrolyzed to the thiophenol.

From Anilines

Substituted anilines can be converted to thiophenols via the diazotization-sulfanylation reaction[23]. The aniline is first converted to a diazonium salt, which is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis[23].

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols[24][25][26]. The phenol is first converted to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis yields the desired thiophenol[26].

Experimental Workflow: Synthesis of Thiophenols via Newman-Kwart Rearrangement

Newman_Kwart Phenol Substituted Phenol O_Aryl O-Aryl Thiocarbamate Phenol->O_Aryl + Base, then + Thiocarbamoyl Chloride Base Base (e.g., NaH) Thiocarbamoyl_Cl Thiocarbamoyl Chloride S_Aryl S-Aryl Thiocarbamate O_Aryl->S_Aryl Rearrangement Heat Heat (~250 °C) Thiophenol Substituted Thiophenol S_Aryl->Thiophenol Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, H2O)

Caption: Synthetic workflow for thiophenols via the Newman-Kwart rearrangement.

Structure-Activity Relationships (SAR): Designing for Efficacy

The biological activity of substituted thiophenols is intricately linked to the nature and position of the substituents on the aromatic ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

  • Antioxidant Activity: As previously mentioned, electron-donating groups (e.g., -CH3, -OCH3) in the para position generally increase antioxidant activity by stabilizing the resulting thiyl radical[6]. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) tend to decrease this activity.

  • Anti-Cancer Activity: The SAR for anti-cancer activity is more complex and target-dependent. For instance, in a series of thioflavanone derivatives, the presence and position of hydroxyl groups were found to be critical for their cytotoxic effects[10]. The introduction of bulky or lipophilic substituents can enhance cell membrane permeability and interaction with intracellular targets.

  • Antimicrobial Activity: The lipophilicity of the molecule, often modulated by alkyl or halogen substituents, can influence its ability to penetrate microbial cell walls and membranes, thereby affecting its antimicrobial potency.

Conclusion and Future Perspectives

Substituted thiophenols represent a versatile and highly promising class of compounds in the realm of drug discovery. Their diverse therapeutic potential, coupled with the tunability of their chemical structures, offers a fertile ground for the development of novel treatments for a wide range of diseases. The continued exploration of their mechanisms of action, aided by advances in computational chemistry and high-throughput screening, will undoubtedly unveil new therapeutic opportunities. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field. As our understanding of the intricate interplay between chemical structure and biological function deepens, we can anticipate the emergence of next-generation thiophenol-based therapeutics with enhanced efficacy and safety profiles.

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An In-Depth Technical Guide to 4-(Benzylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience underscores the critical importance of a comprehensive understanding of a molecule's physicochemical properties for its successful application in research and drug development. This guide deviates from rigid templates to provide a focused and practical understanding of 4-(Benzylthio)phenol, a molecule with latent potential in medicinal chemistry. Our exploration is grounded in established scientific principles, ensuring that the presented data and protocols are both accurate and reproducible.

Chemical Identity and Molecular Structure

This compound, also known as 4-(benzylsulfanyl)phenol or 4-hydroxyphenyl benzyl sulfide, is an organic compound featuring a phenol ring substituted at the para position with a benzylthio group. This unique combination of a hydroxyl group and a thioether linkage imparts a specific set of electronic and steric characteristics that are pivotal to its reactivity and potential biological activity.

Molecular Formula: C₁₃H₁₂OS[1]

Molecular Weight: 216.3 g/mol [1]

CAS Number: 30519-03-0[1]

Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in experimental settings. While specific experimental data for this compound is not widely published, we can infer certain characteristics based on its structural analogues and the functional groups present.

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₂OS[1]
Molecular Weight 216.3 g/mol [1]
CAS Number 30519-03-0[1]
Appearance Likely a solid at room temperature, given the properties of similar aromatic sulfides and phenols.Inferred
Melting Point Data not available. For comparison, the related compound benzyl phenyl sulfide has a melting point of 40-44 °C.[2]
Boiling Point Data not available.
Solubility Expected to be soluble in organic solvents such as ethanol and diethyl ether.[3] Its solubility in water is likely to be low due to the presence of two aromatic rings.[3]
pKa (Phenolic OH) Data not available. The pKa of phenol is approximately 9.98. The electron-donating nature of the benzylthio group might slightly increase the pKa compared to phenol.Inferred

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and benzyl rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the hydroxyl and thioether groups.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The carbon attached to the hydroxyl group will appear downfield, and the carbons of the benzyl group will have characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.[4] Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.3 g/mol ). Common fragmentation patterns would involve cleavage of the benzyl-sulfur bond and fragmentation of the aromatic rings.

Synthesis and Reactivity

Synthesis

A common and logical route to synthesize this compound involves the nucleophilic substitution of a suitable starting material with a benzylthiolate or a 4-mercaptophenoxide. A plausible synthetic approach is the reaction of 4-mercaptophenol with benzyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-mercaptophenol (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Deprotonation: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until the 4-mercaptophenol is fully deprotonated to form the corresponding thiophenoxide.

  • Nucleophilic Attack: Slowly add benzyl chloride (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its three key structural components: the phenolic hydroxyl group, the aromatic ring, and the thioether linkage.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions, such as ether and ester formation. The hydroxyl group also activates the aromatic ring towards electrophilic substitution.

  • Aromatic Ring: The phenol ring is electron-rich and susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The hydroxyl group is an ortho-, para-directing activator.

  • Thioether Linkage: The sulfur atom in the thioether linkage is nucleophilic and can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. The benzyl-sulfur bond can also be cleaved under certain reductive conditions.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties. The benzylthio moiety can also contribute to biological activity and can be found in a range of pharmaceuticals.

The structure of this compound makes it an interesting scaffold for medicinal chemistry. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets.[5] The lipophilic character of the benzyl group can enhance membrane permeability.

Potential Research Applications:

  • Scaffold for Novel Drug Candidates: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.

  • Structure-Activity Relationship (SAR) Studies: As a fragment in SAR studies to understand the contribution of the benzylthio and phenol moieties to the biological activity of larger molecules.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

This compound is a molecule with interesting structural features that suggest its potential as a building block in medicinal chemistry and materials science. While comprehensive data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research to fully characterize this molecule is warranted and could unveil novel applications in drug discovery and other scientific fields.

References

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The Pivotal Role of Sulfur-Containing Phenol Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the strategic incorporation of sulfur- and phenol-containing moieties has consistently yielded compounds with significant therapeutic potential. The synergistic interplay between the phenolic hydroxyl group, a key hydrogen bond donor and acceptor, and the versatile sulfur atom, with its variable oxidation states and ability to form diverse functional groups, has given rise to a plethora of clinically successful drugs and promising drug candidates. This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships (SAR), and experimental evaluation of sulfur-containing phenol derivatives, offering field-proven insights to guide future drug discovery endeavors.

The Chemical Versatility and Therapeutic Significance of Sulfur-Containing Phenols

The prevalence of sulfur in FDA-approved drugs underscores its importance in modulating pharmacokinetic and pharmacodynamic properties. When combined with a phenolic scaffold, the resulting derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2] The phenolic hydroxyl group often plays a crucial role in target binding, antioxidant activity, and metabolic transformations, while the sulfur-containing functional group—be it a thioether, sulfone, or sulfonamide—influences the molecule's electronics, lipophilicity, and spatial arrangement, thereby fine-tuning its biological profile.[3][4]

Key Structural Classes and Their Therapeutic Applications

The diverse ways in which a sulfur atom can be integrated into a phenolic structure give rise to several important classes of compounds, each with its own characteristic set of therapeutic applications.

Phenolic Sulfonamides: A Privileged Scaffold

The sulfonamide group is a cornerstone of medicinal chemistry, and its incorporation into phenolic structures has led to the development of numerous blockbuster drugs.[5]

Phenolic sulfonamides exert their therapeutic effects through various mechanisms, most notably as inhibitors of key enzymes.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrases (CAs). The phenolic ring can engage in additional interactions within the enzyme's active site, enhancing binding affinity and selectivity.[6] This mechanism is exploited in diuretics and antiglaucoma agents.

  • Cyclooxygenase-2 (COX-2) Inhibition: A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), the coxibs, features a sulfonamide or a related sulfonyl group attached to a diaryl heterocyclic scaffold, which often includes a phenolic or a phenol-bioisosteric moiety. The sulfonamide group is crucial for selective binding to the COX-2 isozyme.[7]

The biological activity of phenolic sulfonamides is highly dependent on the substitution pattern of both the aromatic rings and the sulfonamide nitrogen. For instance, in the context of COX-2 inhibition, the nature and position of substituents on the phenyl rings dictate the potency and selectivity.[8]

Phenolic Thioethers and Sulfones: Modulators of Biological Activity

The introduction of a thioether or a sulfone linker between a phenol and another aromatic or aliphatic moiety provides a versatile strategy for designing bioactive molecules.

  • Antioxidant and Anti-inflammatory Activity: Phenolic thioethers can act as potent antioxidants, with the sulfur atom contributing to the radical scavenging capacity.[9] The anti-inflammatory effects of these compounds are often linked to their ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway.[10]

  • Anticancer Activity: Certain phenolic thioethers and sulfones have demonstrated significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[11][12]

The oxidation state of the sulfur atom (thioether vs. sulfone) and the nature of the substituents on the aromatic rings significantly impact the biological activity. Oxidation of a thioether to a sulfone can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, leading to a modified pharmacological profile.[13]

Synthetic Strategies and Methodologies

The synthesis of sulfur-containing phenol derivatives often involves multi-step sequences that require careful planning and execution. The following sections provide an overview of common synthetic approaches and a detailed experimental protocol for the synthesis of a celecoxib analog as a representative example.

General Synthetic Approaches

The construction of the key sulfur-containing functional groups in a phenolic context can be achieved through various established synthetic transformations.

A common route to phenolic sulfonamides involves the reaction of a suitably protected aminophenol with a sulfonyl chloride, followed by deprotection. Alternatively, a phenol-containing sulfonyl chloride can be reacted with an amine.[14]

Phenolic thioethers are often prepared via nucleophilic substitution of a halide with a thiophenol or by metal-catalyzed cross-coupling reactions. Subsequent oxidation of the thioether with reagents such as m-CPBA or hydrogen peroxide yields the corresponding sulfone.

Experimental Protocol: Synthesis of a Celecoxib Analog

This protocol details the synthesis of a celecoxib analog, a selective COX-2 inhibitor, illustrating a common synthetic strategy for this class of compounds.[7]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

  • To a solution of sodium methoxide in toluene, add p-methylacetophenone.

  • Slowly add ethyl trifluoroacetate at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with an acidic aqueous solution and extract the product with an organic solvent.

  • Purify the crude product by distillation or column chromatography to obtain the desired diketone.

Step 2: Synthesis of the Celecoxib Analog

  • Dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure celecoxib analog.

Caption: Synthetic workflow for a celecoxib analog.

Biological Evaluation: Protocols and Data Interpretation

The biological evaluation of sulfur-containing phenol derivatives is crucial for determining their therapeutic potential. This section provides detailed protocols for assessing their antioxidant and enzyme inhibitory activities.

Antioxidant Activity Assays

The antioxidant capacity of phenolic compounds is often evaluated using radical scavenging assays such as the DPPH and ABTS methods.[9][15]

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare serial dilutions of the test compound in a suitable solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

  • Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare serial dilutions of the test compound.

  • Add a specific volume of each dilution of the test compound to the diluted ABTS•+ solution.

  • After a defined incubation period, measure the absorbance at the specified wavelength.

  • Calculate the percentage of inhibition of the ABTS•+ radical.

  • Determine the IC50 value.

Enzyme Inhibition Assays

The inhibitory activity of sulfur-containing phenol derivatives against specific enzymes is a key determinant of their therapeutic efficacy. The following protocol describes a general method for assessing COX-2 inhibition.[1][16]

  • Reconstitute the human recombinant COX-2 enzyme in the provided assay buffer.

  • Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubate the plate at 37°C for a specific time.

  • Add a solution to stop the reaction.

  • Add a detection reagent that reacts with the product of the enzymatic reaction to generate a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Catalysis Prostaglandins Prostaglandins (Inflammation, Pain) Prostaglandin_H2->Prostaglandins Inhibitor Sulfur-Containing Phenol Derivative (e.g., Celecoxib Analog) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a sulfur-containing phenol derivative.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative QSAR data for different classes of sulfur-containing phenol derivatives, highlighting the impact of structural modifications on their biological activity.

Compound ClassTargetRepresentative CompoundR1R2IC50 (µM)Reference
Phenolic SulfonamideCarbonic Anhydrase IIBenzolamide derivativeHSO2NH20.012[17]
Phenolic SulfonamideCOX-2Celecoxib4-SO2NH2-PhCF30.04[18]
Resveratrol SulfonateAromataseResveratrol-4'-O-sulfonateHOSO2H2.5[19]
Phenolic ThioetherAntioxidant (DPPH)Catechol thioetherOHS-thiazole15.2[9]
Phenolic CompoundAnticancer (U2OS)Tetrahydroquinoline derivativeH4-methoxyphenyl50.5[11]

Conclusion and Future Perspectives

Sulfur-containing phenol derivatives represent a rich and enduring source of therapeutic innovation. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. The integration of computational tools, such as molecular docking and QSAR modeling, will further accelerate the design and optimization of these promising compounds. As our understanding of the complex interplay between chemical structure and biological function evolves, the strategic combination of sulfur and phenol moieties will remain a powerful approach in the ongoing quest for safer and more effective medicines.

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  • Phenolic hydroxyl groups can store energy. Prafs.com. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Phenolic Profile, Antioxidant and Enzyme Inhibitory Activities of Leaves from Two Cassia and Two Senna Species. MDPI. [Link]

  • How do we address neglected sulfur pharmacophores in drug discovery? Taylor & Francis Online. [Link]

  • (PDF) QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. ResearchGate. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

  • The Role of Phenolic Hydroxy Groups in the Free Radical Scavenging Activity of Betalains. ResearchGate. [Link]

  • Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. PubMed. [Link]

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. MDPI. [Link]

  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. MDPI. [Link]

  • Selective COX-2 inhibitors. Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides. ResearchGate. [Link]

  • Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. [Link]

  • How do you interpret a reaction pathway diagram? TutorChase. [Link]

  • Sulfur-containing phenol formaldehyde resin and preparation method thereof. Patsnap. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. Dovepress. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]

  • Effect of Chemical Modification involving Phenolic Hydroxyl Group on the Biological Activity of Natural Coumarins. ijptonline.com. [Link]

  • Lien, E. J.; Ren, S.; Bui, H.-H.; Wang, R. Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radic. Biol. Med. 1999, 26, 285–294. QsarDB. [Link]

  • Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. NIH. [Link]

  • Sulfur, Selenium Or Tellurium Compound (e.g., Thioalcohols, Mercaptans, Etc.) Patents and Patent Applications (Class 514/706). Justia Patents. [Link]

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Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 4-(Benzylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Benzylthio)phenol. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% phosphoric acid, and UV detection. The protocol has been developed based on the physicochemical properties of phenolic compounds and is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose in research and quality control environments.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method parameters, sample preparation, and a complete validation protocol.

Introduction

This compound is an organic compound that incorporates both a phenol and a thioether functional group. As a phenolic compound, it has potential applications in various fields, including organic synthesis and as an intermediate in the manufacturing of more complex molecules.[1] The accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and for stability studies.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[3] Reversed-phase chromatography, in particular, is well-suited for the analysis of moderately polar compounds like phenols.[3] This application note describes a systematic approach to the development and validation of an HPLC method for this compound, providing a foundation for its routine analysis.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the fundamental principles of chromatography and the chemical nature of this compound.

  • Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column was chosen as the stationary phase. This is the most common stationary phase in reversed-phase HPLC and provides excellent retention and separation for a wide range of non-polar to moderately polar analytes, including phenolic compounds.[3] The hydrophobic C18 chains interact with the non-polar benzyl and phenyl rings of the analyte, providing the primary retention mechanism.

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.[4][5] A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to sharper peaks and shorter analysis times compared to isocratic elution.

  • Mobile Phase pH Control: Phosphoric acid (0.1%) is added to both the aqueous and organic phases of the mobile phase. This compound is a weak acid due to its phenolic hydroxyl group. Maintaining a low pH (around 2-3) suppresses the ionization of the phenolic hydroxyl group, ensuring that the analyte is in a single, non-ionized form. This leads to improved peak shape, reproducibility, and retention time stability.

  • Detection Wavelength: Phenolic compounds typically exhibit strong UV absorbance in the range of 270-280 nm due to the π-π* electronic transitions in the benzene ring.[6][7][8][9] For this method, a detection wavelength of 275 nm is proposed as a starting point, which should be confirmed by measuring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this method.

Table 1: Optimized HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Phosphoric Acid in Acetonitrile
Gradient 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water, mix well, and degas.

    • Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade acetonitrile, mix well, and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at the initial gradient composition of 50:50 A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a suitable amount of the sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of this analytical method should be performed to demonstrate its suitability for the intended purpose. The following validation characteristics should be evaluated according to the ICH Q2(R2) guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Analyze a sample solution.

    • If available, analyze samples of known related substances or forced degradation samples (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the analyte peak is resolved from any potential degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare at least five concentrations of the this compound working standard solutions (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range will be determined from the linearity, accuracy, and precision studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo or a known sample matrix with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope (S) of the calibration curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercept of the regression line.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., acetonitrile percentage ± 2%)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution under each of the modified conditions and evaluate the effect on the retention time, peak area, and peak shape. The system suitability parameters should remain within the acceptance criteria.

System Suitability

Before conducting any sample analysis, the suitability of the chromatographic system must be verified.

  • Protocol:

    • Inject a standard solution of this compound (e.g., 50 µg/mL) five times.

    • Calculate the following parameters:

      • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

      • Theoretical plates (N): Should be ≥ 2000.

      • Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0%.

Data Presentation and Workflow

Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a detailed and scientifically grounded HPLC method for the quantitative analysis of this compound. The described method is based on established principles of reversed-phase chromatography for phenolic compounds and includes a comprehensive protocol for method validation in accordance with ICH Q2(R2) guidelines. By following this guide, researchers and analysts can implement a reliable and robust method for the routine analysis of this compound in various sample matrices, ensuring the generation of accurate and precise data for research, development, and quality control purposes.

References

  • U.S. Environmental Protection Agency. (1986). Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols)
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing.
  • Fisher Scientific.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Andrade, P. B., et al. (n.d.).
  • ChemicalBook. (2023). This compound | 30519-03-0.
  • SIELC Technologies. Separation of 2-(Benzylthio)ethanol on Newcrom R1 HPLC column.
  • International Council for Harmonisation. (2023).
  • Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore.
  • International Council for Harmonisation. (2022). ICH guideline Q2(R2)
  • ResearchGate.
  • Molnar Institute.
  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile.
  • ResearchGate. UV Absorbance Maxima (λ max) of Selected Phenolic Acids a phenolic....
  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
  • ResearchGate. Shows the UV-light absorbance of phenol (λmax = 270 nm) as a function....
  • PubMed.
  • National Center for Biotechnology Information. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments.
  • ResearchGate.
  • Phenomenex. (2020). Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.

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Application Note: Unambiguous Structural Elucidation of 4-(Benzylthio)phenol Using a Suite of 1D and 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Benzylthio)phenol is a versatile organic compound with a core structure that features prominently in medicinal chemistry and materials science. Its synthesis and potential applications necessitate unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural characterization and resonance assignment of this compound.

This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices and demonstrating how a combination of ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments forms a self-validating system for structural confirmation. The protocols and data interpretation strategies outlined herein are designed to be readily adaptable for the characterization of other substituted phenols and thioethers.

Predicted NMR Data for this compound

A thorough analysis of substituent effects and data from structurally related molecules, such as 4-(methylthio)phenol and 4-benzylphenol, allows for a confident prediction of the ¹H and ¹³C NMR spectra of this compound. These predicted values will serve as a basis for the subsequent interpretation of 2D correlation data.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-OH~5.0-6.0 (broad s)-
C1-~155.0
H2/H6~6.80 (d)~116.0
C2/C6~116.0-
H3/H5~7.25 (d)~132.0
C3/C5~132.0-
C4-~128.0
S-CH₂~4.10 (s)~40.0
C7~4.10 (s)~40.0
C1'-~137.0
H2'/H6'~7.35 (d)~129.0
C2'/C6'~129.0-
H3'/H5'~7.30 (t)~128.5
C3'/H5'~128.5-
H4'~7.25 (t)~127.0
C4'~127.0-

Note: Chemical shifts are referenced to TMS and can be influenced by solvent and concentration. The phenolic proton (1-OH) chemical shift is particularly sensitive to solvent and temperature.[2]

Experimental Protocols

Sample Preparation

A self-validating protocol begins with meticulous sample preparation.

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing properties and relatively clean spectral window. For observing the phenolic -OH proton, which can undergo rapid exchange, a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆ can be advantageous.

  • Concentration: Prepare a solution of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both 1D and 2D experiments on a modern NMR spectrometer (≥400 MHz).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

The following experiments should be performed sequentially to build a complete structural picture.

  • ¹H NMR: This is the foundational experiment. It provides information on the number of different proton environments, their chemical shifts, signal integrations (proton ratios), and spin-spin coupling patterns.

    • Key Parameters:

      • Pulse Program: Standard single-pulse (zg30)

      • Spectral Width: 0-12 ppm

      • Number of Scans: 16-32

      • Relaxation Delay (d1): 2-5 seconds

  • ¹³C{¹H} NMR: This experiment reveals the number of unique carbon environments. Proton decoupling is employed to simplify the spectrum to a series of singlets.

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled (zgpg30)

      • Spectral Width: 0-160 ppm

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

2D NMR experiments are crucial for establishing connectivity within the molecule.[3]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[4] This is invaluable for tracing out proton networks within the aromatic rings.

    • Key Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (F1 and F2): 0-12 ppm

      • Number of Scans per Increment: 4-8

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH).[5] This is the primary method for assigning protonated carbons.

    • Key Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Spectral Width (F2 - ¹H): 0-12 ppm

      • Spectral Width (F1 - ¹³C): 0-160 ppm

      • Number of Scans per Increment: 2-4

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[3][5] It is essential for identifying quaternary (non-protonated) carbons and for connecting different spin systems.

    • Key Parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (F2 - ¹H): 0-12 ppm

      • Spectral Width (F1 - ¹³C): 0-160 ppm

      • Number of Scans per Increment: 8-16

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. It is particularly useful for confirming the spatial relationship between the benzyl and phenol moieties.

    • Key Parameters:

      • Pulse Program: noesygpph

      • Spectral Width (F1 and F2): 0-12 ppm

      • Mixing Time (d8): 500-800 ms

      • Number of Scans per Increment: 8-16

Data Analysis and Structural Elucidation Workflow

A logical, step-by-step approach to spectral interpretation ensures a robust and verifiable assignment.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Final Structure Confirmation H1 ¹H NMR: - Identify proton signals - Integrate for proton count - Analyze splitting patterns HSQC_node HSQC: - Correlate ¹H to directly  attached ¹³C - Assign protonated carbons H1->HSQC_node Proton shifts COSY_node COSY: - Identify coupled protons - Trace aromatic spin systems H1->COSY_node C13 ¹³C NMR: - Identify carbon signals - Count unique carbons C13->HSQC_node Carbon shifts HSQC_node->COSY_node Assigned protons HMBC_node HMBC: - Identify long-range H-C  correlations (2-3 bonds) - Assign quaternary carbons - Connect fragments HSQC_node->HMBC_node COSY_node->HMBC_node Spin systems NOESY_node NOESY: - Identify through-space  proton correlations - Confirm spatial proximity COSY_node->NOESY_node Structure Assemble Fragments & Confirm Structure of This compound HMBC_node->Structure Connectivity map NOESY_node->Structure Spatial arrangement

Figure 1: A workflow for NMR-based structural elucidation.

Step-by-Step Interpretation
  • ¹H and ¹³C NMR Initial Analysis:

    • The ¹H NMR spectrum will show signals in the aromatic region (~6.8-7.4 ppm), a singlet for the benzylic methylene protons (S-CH₂), and a broad singlet for the phenolic hydroxyl proton.

    • The ¹³C NMR spectrum will display the expected number of carbon signals, with the carbon attached to the oxygen (C1) being the most downfield in the aromatic region.

  • HSQC Analysis:

    • Each proton signal (except the -OH) will show a correlation to a carbon signal in the HSQC spectrum, allowing for the direct assignment of all protonated carbons. For example, the singlet at ~4.10 ppm will correlate to the carbon at ~40.0 ppm, confirming the S-CH₂ group.

  • COSY Analysis:

    • The COSY spectrum will reveal the coupling networks. The protons on the phenol ring (H2/H6 and H3/H5) will show a strong correlation to each other, appearing as an AX or AA'XX' system. Similarly, the protons of the benzyl ring will show their respective ortho, meta, and para couplings.

COSY_Correlations H2 H2/H6 H3 H3/H5 H2->H3 ³J H2_prime H2'/H6' H3_prime H3'/H5' H2_prime->H3_prime ³J H4_prime H4' H3_prime->H4_prime ³J

Figure 2: Expected key COSY correlations for this compound.

  • HMBC Analysis:

    • This is the key experiment for piecing the puzzle together. The benzylic protons (S-CH₂) are crucial probes. They will show correlations to:

      • The sulfur-bearing carbon of the phenol ring (C4, a ³J correlation).

      • The ipso-carbon of the benzyl ring (C1', a ²J correlation).

      • The ortho-carbons of the benzyl ring (C2'/C6', a ³J correlation).

    • These correlations unambiguously link the benzyl and phenol groups through the sulfur atom. Other important HMBC correlations will further confirm the assignments of the quaternary carbons.

Figure 3: Key HMBC correlations from the benzylic protons.

  • NOESY Analysis:

    • A NOESY spectrum will confirm the spatial proximity of the benzyl and phenol rings. Key correlations are expected between the benzylic protons (S-CH₂) and the ortho protons of both the benzyl ring (H2'/H6') and the phenol ring (H3/H5). This provides definitive proof of the proposed conformation and connectivity.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By systematically applying ¹H, ¹³C, HSQC, COSY, and HMBC experiments, a complete and self-validating assignment of all proton and carbon resonances can be achieved. The addition of a NOESY experiment further solidifies the structural assignment by providing through-space information. This comprehensive approach ensures the highest level of scientific integrity and is a cornerstone of modern chemical characterization in research and development.

References

  • Slateshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylphenol. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • University of St Andrews. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • University of Washington. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

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Application Notes: 4-(Benzylthio)phenol as a Scaffold for Developing Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 4-(Benzylthio)phenol in Enzyme Inhibition

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated to target specific enzymes is of paramount importance. This compound is a unique molecule that combines three key chemical motifs: a phenol ring, a flexible benzyl group, and a thioether linkage. While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, its structural components suggest significant potential as a foundation for the development of a new class of enzyme inhibitors. Phenolic compounds are widely recognized for their interactions with a variety of enzymes, often through hydrogen bonding and hydrophobic interactions.[1][2] The benzyl group provides a lipophilic moiety that can penetrate into hydrophobic pockets of enzyme active sites, while the thioether linkage offers a flexible spacer and potential for further chemical modification.

This application note will explore the prospective application of this compound as a scaffold for enzyme inhibitors, drawing on the known activities of related phenolic and sulfur-containing compounds. We will focus on two promising enzyme targets: tyrosinase and carbonic anhydrase. Detailed protocols for preliminary screening and characterization of the inhibitory activity of this compound and its derivatives are provided to guide researchers in exploring the potential of this intriguing molecule.

Hypothesized Mechanisms of Action and Potential Enzyme Targets

The inhibitory potential of this compound can be inferred from the well-documented activities of its constituent moieties.

1. Tyrosinase Inhibition:

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, and its inhibition is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders.[3][4] Many phenolic compounds are known to be potent tyrosinase inhibitors.[5][6] For instance, p-hydroxybenzyl alcohol has been shown to inhibit the monophenolase activity of mushroom tyrosinase.[4] The proposed mechanism for phenolic inhibitors often involves chelation of the copper ions in the enzyme's active site or acting as a competitive substrate. The phenol group of this compound could mimic the natural substrate, L-tyrosine, and bind to the active site. The benzylthio group may further enhance binding affinity through hydrophobic interactions within the active site.

2. Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO2 transport.[7] CA inhibitors are used clinically as diuretics, anti-glaucoma agents, and for other therapeutic applications.[8][9] Phenols are a known class of CA inhibitors, with their mechanism often involving the coordination of the phenolic hydroxyl group to the zinc ion in the active site, displacing the catalytically essential zinc-bound water molecule.[2] While sulfonamides are the most classical CA inhibitors, the discovery of other chemotypes is an active area of research. The phenolic moiety of this compound presents a key pharmacophore for potential interaction with the zinc center of carbonic anhydrases.

Experimental Protocols

The following protocols provide a starting point for evaluating the enzyme inhibitory potential of this compound. These are generalized methods and may require optimization for specific enzyme isoforms or assay formats.

Protocol 1: In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods used for other phenolic inhibitors and is designed to determine the IC50 value of this compound against mushroom tyrosinase.

A. Reagents and Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

B. Stock Solution Preparation:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Substrate Solution: Prepare a stock solution of L-DOPA in sodium phosphate buffer.

  • Inhibitor and Control Solutions: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in DMSO to obtain a range of test concentrations. Prepare a stock solution of Kojic acid in DMSO for use as a positive control.

C. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • 20 µL of inhibitor solution (or DMSO for the negative control, and Kojic acid for the positive control)

    • 140 µL of sodium phosphate buffer

    • 20 µL of tyrosinase solution

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader. The absorbance increases as L-DOPA is oxidized to dopachrome.

D. Data Analysis:

  • Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol utilizes the esterase activity of carbonic anhydrase for a convenient spectrophotometric assay.

A. Reagents and Materials:

  • Human Carbonic Anhydrase II (hCA II) (or other isoforms of interest)

  • 4-Nitrophenyl acetate (NPA)

  • This compound

  • Acetazolamide (positive control)

  • Tris-HCl Buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

B. Stock Solution Preparation:

  • Enzyme Solution: Prepare a stock solution of hCA II in Tris-HCl buffer.

  • Substrate Solution: Prepare a stock solution of 4-Nitrophenyl acetate in acetonitrile or DMSO.

  • Inhibitor and Control Solutions: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations. Prepare a stock solution of Acetazolamide in DMSO for use as a positive control.

C. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • 140 µL of Tris-HCl buffer

    • 20 µL of inhibitor solution (or DMSO for the negative control, and Acetazolamide for the positive control)

    • 20 µL of hCA II solution

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes. The absorbance increases as NPA is hydrolyzed to 4-nitrophenol.

D. Data Analysis:

  • Calculate the initial reaction rate (V) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Data Presentation: Inhibitory Activities of Related Phenolic Compounds

To provide a context for the potential efficacy of this compound, the following table summarizes the inhibitory activities of some related phenolic compounds against tyrosinase and carbonic anhydrase.

CompoundTarget EnzymeInhibition Constant (IC50/Ki)Reference
p-Hydroxybenzyl alcoholMushroom TyrosinaseIC50 = 6 µM[10]
4-(6-Hydroxy-2-naphthyl)-1,3-bezendiolMushroom TyrosinaseIC50 = 0.07 µM[5]
Kojic AcidMushroom TyrosinaseIC50 = 38.24 µM[5]
PhenolHuman Carbonic Anhydrase IICompetitive Inhibitor[2]
Dodoneine (a natural phenol)Human Carbonic Anhydrase IKi = 5.5 µM[2]

Visualizations

Experimental Workflow for Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock and Dilutions plate_setup Plate Setup: Add Buffer, Inhibitor, Enzyme prep_inhibitor->plate_setup prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->plate_setup prep_substrate Prepare Substrate Stock Solution reaction_start Initiate Reaction with Substrate prep_substrate->reaction_start prep_controls Prepare Positive & Negative Controls prep_controls->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation pre_incubation->reaction_start read_plate Kinetic Reading (Spectrophotometer) reaction_start->read_plate calc_rate Calculate Reaction Rates (V) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: General workflow for screening this compound for enzyme inhibitory activity.

Hypothesized Competitive Inhibition of Tyrosinase

G cluster_enzyme Tyrosinase Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (e.g., L-DOPA) I Inhibitor (I) (this compound) P Product (P) (Dopachrome) ES->P k_cat

Caption: Plausible competitive inhibition mechanism of tyrosinase by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Based on the known inhibitory activities of its constituent phenolic and benzyl moieties, tyrosinase and carbonic anhydrase are logical and compelling initial targets for investigation. The protocols and conceptual frameworks provided in this application note offer a robust starting point for researchers to systematically evaluate the inhibitory potential of this compound and its analogs.

Future work should focus on the synthesis of a library of this compound derivatives to establish structure-activity relationships (SAR). Modifications to both the phenol and benzyl rings could be explored to optimize potency and selectivity for specific enzyme targets. Furthermore, kinetic studies to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed) will be crucial for the rational design of more effective inhibitors based on this versatile scaffold.

References

  • Gulsun, A., et al. (2018). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1243. Available at: [Link]

  • Rawel, H. M., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(10), 2842-2847. Available at: [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available at: [Link]

  • Kim, D., et al. (2005). Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. Biological & Pharmaceutical Bulletin, 28(2), 328-331. Available at: [Link]

  • Kim, D. H., et al. (2007). 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: a potent, new tyrosinase inhibitor. Biological & Pharmaceutical Bulletin, 30(6), 1144-1146. Available at: [Link]

  • Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie, 345(2), 163-168. Available at: [Link]

  • Kim, D. H., et al. (2007). 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: a potent, new tyrosinase inhibitor. SciSpace. Available at: [Link]

  • Li, Y., et al. (2022). Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.). Molecules, 27(19), 6296. Available at: [Link]

  • Karioti, A., & Supuran, C. T. (2016). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Molecules, 21(12), 1649. Available at: [Link]

  • Nagineni, C. N., et al. (2021). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Scientific Reports, 11(1), 1-15. Available at: [Link]

  • D'Mello, S. A., et al. (2016). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Molecules, 21(11), 1502. Available at: [Link]

  • Patel, K. R., et al. (2023). Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. European Journal of Advanced Chemistry Research, 4(2), 1-7. Available at: [Link]

  • Chen, Q. X., et al. (2004). Inhibitory kinetics of phenol on the enzyme activity of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serrata). The International Journal of Biochemistry & Cell Biology, 36(5), 844-849. Available at: [Link]

  • Karioti, A., & Supuran, C. T. (2016). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Molecules, 21(12), 1649. Available at: [Link]

  • Patel, K. R., et al. (2023). Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. European Journal of Advanced Chemistry Research. Available at: [Link]

  • G-Biosciences. (n.d.). Protease Inhibitor Cocktails. Available at: [Link]

  • Kletskov, A. V., et al. (2022). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 27(15), 4967. Available at: [Link]

  • Wikipedia. (2023). Carbonic anhydrase inhibitor. Available at: [Link]

  • Angeloni, C., et al. (2020). Biophenols: Enzymes (β-secretase, Cholinesterases, histone deacetylase and tyrosinase) inhibitors from olive (Olea europaea L.). Food Chemistry, 308, 125587. Available at: [Link]

  • RxList. (2021). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. Available at: [Link]

  • Starkus, J. G., & Hegle, L. S. (1998). Voltage-dependent inhibition of RCK1 K+ channels by phenol, p-cresol, and benzyl alcohol. Molecular Pharmacology, 54(4), 724-733. Available at: [Link]

  • Rätsep, M., et al. (2021). Cranberry-Derived Phenolic Compounds Contribute to the Inhibition of FimH-Mediated Escherichia coli Hemagglutination. Molecules, 26(11), 3122. Available at: [Link]

Sources

Synthesis of Novel Derivatives from 4-(Benzylthio)phenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract: This comprehensive guide details the synthesis of novel ether and ester derivatives from the versatile starting material, 4-(Benzylthio)phenol. Recognizing the growing interest in phenol and thioether moieties in medicinal chemistry for their diverse biological activities, this document provides not only the foundational chemical principles but also detailed, step-by-step protocols for laboratory execution. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is intended to empower researchers to explore new chemical spaces and accelerate the discovery of potentially therapeutic agents.

Introduction: The Therapeutic Potential of the this compound Scaffold

Phenolic compounds are a cornerstone in drug discovery, with their derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The incorporation of a thioether linkage, as seen in this compound, introduces a unique set of physicochemical properties. The sulfur atom can engage in various non-covalent interactions and influence the overall lipophilicity and metabolic stability of a molecule, making this scaffold an attractive starting point for the synthesis of novel bioactive compounds.[1][2]

This guide will focus on two primary classes of derivatives synthesized from this compound: ethers and esters. These modifications of the phenolic hydroxyl group allow for a systematic exploration of the structure-activity relationship (SAR), providing insights into how changes in steric bulk, electronics, and hydrogen-bonding capacity impact biological function.

Strategic Approaches to Derivatization

The synthetic derivatization of this compound primarily targets the reactive phenolic hydroxyl group. The two main strategies detailed in this guide are O-alkylation to form ethers and O-acylation to form esters.

I. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[3] The reaction proceeds via an SN2 mechanism, where a deprotonated phenol (phenoxide) acts as a nucleophile, attacking an alkyl halide.

Mechanism Rationale: The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of this compound using a suitable base to generate the more nucleophilic phenoxide ion. This is a critical step as the phenoxide is a much stronger nucleophile than the neutral phenol. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. A moderately strong base like potassium carbonate is often sufficient for phenols. The subsequent nucleophilic attack of the phenoxide on a primary or secondary alkyl halide results in the formation of the desired ether and a salt byproduct.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4_BTSP This compound Phenoxide 4-(Benzylthio)phenoxide 4_BTSP->Phenoxide + Base Base Base (e.g., K₂CO₃) Ether Ether Derivative Phenoxide->Ether + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X)

Caption: Williamson Ether Synthesis Workflow.

II. O-Acylation via Esterification

Esterification of this compound can be achieved through several methods, with two of the most common and effective being the Steglich and Fischer esterification reactions.

1. Steglich Esterification: This method is particularly advantageous for its mild reaction conditions, making it suitable for substrates with sensitive functional groups. It typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalyst, commonly 4-dimethylaminopyridine (DMAP).

Mechanism Rationale: The carboxylic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the phenolic hydroxyl group of this compound, a process catalyzed by DMAP, to form the ester. The driving force for the reaction is the formation of a stable urea byproduct.

Steglich_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Intermediate O-Acylisourea Intermediate Carboxylic_Acid->Active_Intermediate + DCC/EDC DCC DCC/EDC Ester Ester Derivative Active_Intermediate->Ester + this compound + DMAP 4_BTSP This compound DMAP DMAP (catalyst)

Caption: Steglich Esterification Workflow.

2. Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol (in this case, the phenol).

Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester. To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove water as it is formed.

Detailed Application Notes and Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 4-(Benzyloxy)benzyl(phenyl)sulfane (Ether Derivative)

This protocol details the synthesis of an ether derivative of this compound using benzyl bromide as the alkylating agent via the Williamson ether synthesis.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per 1.0 g of this compound).

  • Addition of Alkylating Agent: While stirring, add benzyl bromide (1.2 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the starting phenol spot indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure ether derivative.

Expected Yield and Characterization Data:

DerivativeAlkylating AgentTypical Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-(Benzyloxy)benzyl(phenyl)sulfaneBenzyl bromide85-957.45-7.25 (m, 10H), 7.20 (d, 2H), 6.90 (d, 2H), 5.05 (s, 2H), 4.10 (s, 2H)158.0, 137.5, 136.8, 130.5, 129.0, 128.8, 128.5, 128.0, 127.5, 115.5, 70.5, 38.5
Protocol 2: Synthesis of 4-(Benzylthio)phenyl Acetate (Ester Derivative)

This protocol details the synthesis of an ester derivative of this compound using acetic anhydride via a modified esterification procedure.[4]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine (5 mL per 1.0 g of phenol).

  • Addition of Acylating Agent: Cool the solution in an ice bath and add acetic anhydride (1.5 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3 x 20 mL). b. Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used without further purification. If necessary, recrystallize from a suitable solvent system like ethanol/water.

Expected Yield and Characterization Data:

DerivativeAcylating AgentTypical Yield (%)¹H NMR (CDCl₃, δ ppm)IR (cm⁻¹)
4-(Benzylthio)phenyl AcetateAcetic anhydride90-987.35-7.20 (m, 5H), 7.25 (d, 2H), 7.00 (d, 2H), 4.15 (s, 2H), 2.30 (s, 3H)1765 (C=O), 1210 (C-O)

Potential Applications and Biological Activities

Derivatives of this compound are promising candidates for a range of biological applications. The introduction of different ether and ester functionalities can modulate their pharmacokinetic and pharmacodynamic properties.

  • Antimicrobial and Antifungal Activity: Phenolic compounds and their derivatives are known for their antimicrobial properties.[2] The lipophilicity and electronic nature of the ether or ester chain can significantly influence the compound's ability to penetrate microbial cell membranes. Studies have shown that benzylthio analogs can exhibit potent antifungal activity.[5]

  • Antioxidant Activity: The phenolic hydroxyl group is a key contributor to the antioxidant activity of phenols. While etherification removes this group, esterification can sometimes lead to prodrugs that are hydrolyzed in vivo to release the active phenol. The thioether moiety itself can also contribute to antioxidant properties.

  • Anti-inflammatory and Analgesic Activity: Certain phenolic compounds have demonstrated anti-inflammatory and analgesic effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[5]

Conclusion

This guide provides a strategic framework and detailed protocols for the synthesis of novel ether and ester derivatives from this compound. By understanding the underlying reaction mechanisms and following the outlined procedures, researchers can efficiently generate a library of new compounds for biological screening. The versatility of the this compound scaffold, coupled with the potential for diverse functionalization, makes it a valuable starting point for the development of new therapeutic agents.

References

  • Pinheiro, A. M., et al. (2018). Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties. Journal of Agricultural and Food Chemistry, 66(3), 630-641. Available at: [Link]

  • ResearchGate. (n.d.). Selective examples of bioactive phenol derivatives. Retrieved from [Link]

  • Kim, H. P., et al. (2006). Anti-inflammatory action of phenolic compounds from Gastrodia elata root. Archives of Pharmacal Research, 29(10), 870-878. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Four New Ester Compounds from 4-Ethyloctanoic Acid. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Retrieved from [Link]

  • Google Patents. (n.d.). EP0583682B1 - Process for the preparation of 2-(4-Aminophenyl)-benzothiazole derivatives.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US2082790A - Process of producing esters of phenols.
  • Royal Society of Chemistry. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • ResearchGate. (n.d.). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Inovine Meetings LLC. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Retrieved from [Link]

  • JETIR. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • MiraCosta College. (n.d.). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • Chem.info. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN103804233A - Synthesis method for benzyl cyanide derivative.

Sources

Application Note: High-Sensitivity Analysis of Phenol Derivatives by Electrospray Ionization Mass Spectrometry (ESI-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenol derivatives are a broad class of organic compounds, encompassing natural products like flavonoids, industrial chemicals such as bisphenols, and pharmaceutical agents, which are critical in research, environmental monitoring, and drug development.[1][2] Electrospray ionization mass spectrometry (ESI-MS) has emerged as a premier analytical tool for this class due to its soft ionization nature, which preserves the molecular structure, and its high sensitivity.[3][4] This guide provides an in-depth exploration of the fundamental principles, practical protocols, and advanced troubleshooting for the robust analysis of phenol derivatives using ESI-MS, with a focus on maximizing sensitivity and spectral quality in the negative ion mode.

Introduction: The Rationale for ESI-MS in Phenol Analysis

Electrospray ionization (ESI) is a soft ionization technique that generates gas-phase ions from liquid-phase analytes with minimal fragmentation.[3] The process involves creating a fine, charged aerosol by applying a high voltage to a liquid sample flowing through a capillary.[5] As the solvent evaporates from the droplets, the charge density increases, ultimately leading to the formation of gas-phase analyte ions that are directed into the mass analyzer.[5]

Phenolic compounds are particularly well-suited for ESI analysis due to the acidic nature of the hydroxyl group attached to the aromatic ring. This acidity facilitates deprotonation, especially in the negative ion mode, leading to the highly efficient formation of the deprotonated molecule, [M-H]⁻. For this reason, negative ion mode ESI is overwhelmingly preferred for the analysis of phenols , offering superior sensitivity and selectivity compared to the positive mode.[6][7] While positive mode can sometimes provide complementary structural data, the highest sensitivity for quantitative and qualitative studies is consistently achieved in negative mode.[6]

Core Principles: Ionization Mechanisms of Phenols

Understanding the ionization behavior of phenols in the ESI source is paramount for method development. The primary ion observed is typically the deprotonated molecule, [M-H]⁻. However, other species, known as adducts, can also form and may complicate spectral interpretation or dilute the primary signal of interest.

The Dominant Pathway: Deprotonation ([M-H]⁻)

The acidity of the phenolic proton (pKa typically ~10 in water) makes it susceptible to abstraction by a base in the ESI droplet.[8] By adjusting the mobile phase to a slightly basic pH, this equilibrium is shifted, dramatically favoring the formation of the phenoxide anion. This is the foundational principle for achieving high sensitivity.

Competing Pathways: Adduct Formation and Dimerization

While deprotonation is favored, other ions can form, particularly if the mobile phase contains contaminants or if source conditions are not optimized. The formation of multiple adducts can diminish the intensity of the target ion and complicate data analysis.

  • Anionic Adducts: In negative mode, adducts can form with anions present in the mobile phase, such as formate [M+HCOO]⁻ or chloride [M+Cl]⁻.

  • Dimerization: At high analyte concentrations, deprotonated dimers such as [2M-H]⁻ can form.[9]

  • Sodiation in Negative Mode: A common but often misinterpreted ion is the sodium adduct of a dimer, [2M-2H+Na]⁻, which can be surprisingly abundant for some phenolic structures.[9]

Controlling these side reactions is a key aspect of robust method development.

Experimental Workflow and Protocols

A successful analysis begins long before the sample is introduced into the mass spectrometer. This section details a self-validating workflow from sample preparation to data acquisition.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow for the analysis of phenol derivatives.

ESI_Phenol_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_ms Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing & Review p1 Stock Solution Preparation (1 mg/mL in MeOH/ACN) p2 Working Standard Dilution (to 1-10 µg/mL) p1->p2 p4 Final Dilution in Mobile Phase (Filter 0.22 µm) p2->p4 p3 Sample Extraction (if needed) (e.g., SPE, LLE) p3->p4 m1 System Suitability Test (Inject Phenol Standard) p4->m1 Introduce to MS m2 Method Optimization (Tune Source Parameters) m1->m2 m3 Sequence Acquisition (Blanks, Standards, Samples) m2->m3 d1 Peak Integration & Calibration m3->d1 Raw Data d2 Spectral Review (Check for Adducts, Dimers) d1->d2 d3 Quantitation & Reporting d2->d3

Caption: General workflow for ESI-MS analysis of phenols.

Protocol 1: Standard and Sample Preparation

The goal of sample preparation is to present the analyte to the ESI source in a clean, compatible solvent system at an appropriate concentration.[10] High salt concentrations and particulate matter are detrimental to ESI performance.

Materials:

  • Methanol (MeOH), HPLC or MS grade

  • Acetonitrile (ACN), HPLC or MS grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Ammonium Hydroxide (NH₄OH), ~0.1% v/v solution in water

  • Phenol standard (e.g., 4-Nitrophenol, Quercetin)

  • 0.22 µm Syringe filters (PTFE or Nylon)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the phenol standard and dissolve in 5.0 mL of MeOH or ACN. This high-concentration stock ensures stability.

  • Working Solution (10 µg/mL): Dilute 50 µL of the stock solution into 5.0 mL of the initial mobile phase composition (e.g., 50:50 ACN:Water).[10] This is a typical concentration for direct infusion tuning.

  • Sample from Complex Matrix (e.g., Honey, Plant Extract): For complex samples, a Solid Phase Extraction (SPE) cleanup is often required to remove sugars and other matrix components that cause ion suppression.[7] A common procedure involves conditioning an RP cartridge, loading the acidified sample, washing with acidic water, and eluting the phenols with an organic solvent like methanol or acetonitrile.[7]

  • Final Dilution & Filtration: Before injection, dilute the working solution or the cleaned-up sample extract to the final desired concentration (typically in the low ng/mL to low µg/mL range) using the mobile phase. Filter through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.[10]

Protocol 2: Instrument Setup and Optimization

Optimizing ESI source parameters is critical for maximizing the [M-H]⁻ signal and ensuring stability. These parameters control the efficiency of droplet formation, desolvation, and ion transmission.

Recommended Starting Parameters (Negative Ion Mode): The following table provides typical starting points for ESI-MS parameters. These must be optimized for each specific instrument and compound.

ParameterTypical ValueRationale & Causality
Capillary/Spray Voltage -2.5 to -4.5 kVSets the electric field for droplet charging. Too low results in poor sensitivity; too high can cause unstable spray or corona discharge, increasing noise.[11][12]
Nebulizing Gas (N₂) 30-50 psiAssists in aerosol formation. Higher flow rates create smaller droplets, aiding desolvation, but can also cool the source.[12]
Drying Gas (N₂) Flow 8-12 L/minFacilitates solvent evaporation from droplets. Crucial for desolvation and preventing solvent cluster formation.
Drying Gas Temperature 250-350 °CHeats the drying gas to enhance solvent evaporation. Higher temperatures improve desolvation but can cause thermal degradation of labile compounds.[13][14]
Fragmentor/Nozzle Voltage 70-120 VPotential applied to the sampling orifice. A moderate voltage helps with desolvation and declustering of ions. Too high can induce in-source fragmentation.

Optimization Procedure (using a 1-5 µg/mL standard):

  • Mobile Phase Selection: Start with a mobile phase of 50:50 Acetonitrile:Water with 0.05-0.1% ammonium hydroxide. The base promotes the formation of [M-H]⁻. While acidic modifiers like formic acid are common in reverse-phase LC, they can suppress ionization in negative mode for phenols.[8]

  • Direct Infusion: Infuse the working standard solution at a flow rate of 5-10 µL/min.

  • Parameter Tuning: While observing the signal for the [M-H]⁻ ion, adjust one parameter at a time (e.g., spray voltage, gas flow, temperature) to maximize its intensity and stability.

  • Verification: Once optimized, acquire a full scan spectrum. A high-quality spectrum will show the [M-H]⁻ ion as the dominant base peak with minimal adducts or background noise.

Data Interpretation and Troubleshooting

A clean, interpretable spectrum is the goal of any ESI-MS analysis. Understanding common spectral artifacts is key to troubleshooting poor results.

Ionization Pathways and Potential Artifacts

The following diagram illustrates the primary ionization pathway for a phenol (using Quercetin as an example) and common competing reactions that can occur in the ESI source.

Ionization_Pathways Analyte Quercetin (M) in Solution Deprotonated [M-H]⁻ m/z 301.03 Analyte->Deprotonated + Base (Deprotonation) Dimer [2M-H]⁻ m/z 603.08 Analyte->Dimer + [M-H]⁻ (High Conc.) ClAdduct [M+Cl]⁻ m/z 335.00 Analyte->ClAdduct + Cl⁻ (Contaminant) NaDimer [2M-2H+Na]⁻ m/z 625.06 Dimer->NaDimer - H⁺ + Na⁺

Caption: Ionization pathways for phenols in negative ESI-MS.

Troubleshooting Guide

This table provides solutions to common issues encountered during the analysis of phenol derivatives.

ProblemProbable Cause(s)Recommended Solution(s)
Low Signal / Poor Sensitivity 1. Suboptimal mobile phase pH.2. Incorrect ion polarity (positive mode).3. Source parameters not optimized.4. Ion suppression from matrix.1. Add 0.05-0.1% NH₄OH or other volatile base to the mobile phase.2. Switch to Negative Ion Mode. 3. Re-tune source parameters using a standard.4. Improve sample cleanup (SPE) or dilute the sample further.
Unstable Signal / Spray 1. High surface tension (high aqueous content).2. Clogged capillary.3. Inappropriately set spray voltage or gas flows.1. Increase the percentage of organic solvent (e.g., ACN, MeOH).2. Clean or replace the ESI capillary.3. Re-optimize source parameters; avoid excessively high voltages which can lead to corona discharge.[11][12]
Multiple Adducts Observed ([M+Cl]⁻, [M+HCOO]⁻)1. Contaminated solvents or glassware (e.g., from fingerprints, detergents).2. Use of non-volatile buffers or additives.1. Use high-purity MS-grade solvents. Ensure glassware is meticulously clean. Use of chlorinated solvents elsewhere in the lab can be a source of Cl⁻.[15]2. Use only volatile additives (e.g., ammonium hydroxide, ammonium acetate).
High Abundance of Dimer Ions ([2M-H]⁻, [2M-2H+Na]⁻)1. Analyte concentration is too high.1. Dilute the sample. Dimer formation is concentration-dependent.[9]
In-source Fragmentation 1. Fragmentor/Nozzle voltage is too high.2. Drying gas temperature is too high for a thermally labile analyte.1. Reduce the fragmentor voltage until only the precursor ion is observed.2. Lower the drying gas temperature in 25 °C increments.

Conclusion

Electrospray ionization mass spectrometry, particularly in the negative ion mode, is a powerful, sensitive, and specific technique for the analysis of phenol derivatives. Success hinges on a methodical approach that begins with clean sample preparation and is built upon a solid understanding of the ionization mechanisms at play. By carefully optimizing mobile phase composition and ESI source parameters to favor the formation of the deprotonated [M-H]⁻ ion, researchers can achieve robust and reliable data for both qualitative and quantitative applications. This guide provides the foundational knowledge and practical protocols to empower scientists in leveraging ESI-MS to its full potential for this important class of molecules.

References

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Ryan, D., Robards, K., & Lavee, S. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537. Retrieved from [Link]

  • Jágr, M., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4548. Retrieved from [Link]

  • Oueslati, S., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. Molecules, 26(14), 4338. Retrieved from [Link]

  • Fulcrand, H., et al. (2006). ESI-MS analysis of polyphenolic oligomers and polymers. In Polyphenols Communications 2006, Vol. 1 (pp. 51-54). Retrieved from [Link]

  • Kwiecien, N. W., et al. (2015). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. Analytical Chemistry, 87(14), 7084–7091. Retrieved from [Link]

  • LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • Sinosaki, S., et al. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 31(8), 1698-1706. Retrieved from [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • El-Haddad, A., et al. (2022). HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus. Plants, 11(24), 3449. Retrieved from [Link]

  • Biesaga, M. (2013). Three-step HPLC-ESI-MS/MS procedure for screening and identifying non-target flavonoid derivatives. Talanta, 115, 195-203. Retrieved from [Link]

  • Chen, H., et al. (2016). HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus. Molecules, 21(9), 1203. Retrieved from [Link]

  • Schug, K. A., & McNair, H. M. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of Chromatography A, 965(1-2), 239-251. Retrieved from [Link]

  • Schug, K. A., & McNair, H. M. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of Chromatography A, 965(1-2), 239-251. Retrieved from [Link]

  • Goveas, S. W., & N, S. (2018). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical Analysis, 8(4), 221-229. Retrieved from [Link]

  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 34(3), 101881. Retrieved from [Link]

  • Kato, Y., et al. (2003). Identification of flavonoids using liquid chromatography with electrospray ionization and ion trap tandem mass spectrometry with an MS/MS library. Journal of Mass Spectrometry, 38(9), 969-981. Retrieved from [Link]

  • Chromatography Forum. (2011). ESI Negative mode for acidic analytes. Retrieved from [Link]

  • Roces-Ramírez, A., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Metabolites, 13(11), 1121. Retrieved from [Link]

  • Kiontke, A., et al. (2016). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 27(6), 961–969. Retrieved from [Link]

  • Abou-Zaid, F. O., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 8(3), 44. Retrieved from [Link]

  • Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Tobacco Science and Technology. (n.d.). Polyphenol adduct ions based on electrospray mass spectrometry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Benzylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 4-(Benzylthio)phenol synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, evidence-based solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the most prevalent and reliable method for synthesizing this compound?

The most common and robust method for synthesizing this compound is through a Williamson thioether synthesis. This reaction involves the S-alkylation of 4-mercaptophenol with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[1][2] This SN2 reaction is generally efficient and provides good yields of the desired thioether.[1]

Q2: What are the essential starting materials and reagents for this synthesis?

The key reagents required are:

  • 4-mercaptophenol: The thiol-containing phenol that will be alkylated.

  • Benzyl halide: Typically benzyl bromide or benzyl chloride, which serves as the benzyl group donor.

  • Base: A variety of bases can be used, with common choices being potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3][4] The choice of base can significantly impact the reaction's success.

  • Solvent: A polar aprotic solvent is generally preferred to facilitate the SN2 reaction. Acetone, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices.[2][5]

Q3: What is a realistic yield to expect for the synthesis of this compound?

With an optimized protocol, yields for the synthesis of this compound can be quite high, often exceeding 80%. For instance, a similar synthesis of benzyl phenyl ether using phenol and benzyl bromide in acetone with potassium carbonate as the base reported a yield of 84%.[5] However, yields can be significantly lower if reaction conditions are not optimized or if side reactions become prominent.

Q4: What are the primary side products that can form during this reaction?

The main potential side products include:

  • C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as on the sulfur atom.[4] This leads to the formation of 2-benzyl-4-mercaptophenol or 3-benzyl-4-mercaptophenol.

  • Over-alkylation products: If an excess of benzyl halide is used or if the reaction conditions are too harsh, the hydroxyl group of the product can also be benzylated, leading to the formation of 1-(benzylthio)-4-(benzyloxy)benzene.

  • Elimination products: The base can induce an E2 elimination reaction with the benzyl halide, particularly with stronger bases and higher temperatures, leading to the formation of stilbene.[4]

  • Disulfide formation: Oxidation of the starting 4-mercaptophenol can lead to the formation of 4,4'-disulfanediyldiphenol.

Q5: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-mercaptophenol and benzyl halide) on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.

Part 2: Troubleshooting Guide

This section provides a detailed, cause-and-solution-oriented guide to address common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low yield of the desired this compound is a frequent issue. The following troubleshooting workflow can help identify and resolve the root cause.

Troubleshooting_Yield Start Low or No Yield P1 Check Starting Material Purity Start->P1 P2 Evaluate Base and Reaction Conditions Start->P2 P3 Assess Benzylating Agent Quality Start->P3 P4 Optimize Reaction Temperature Start->P4 P5 Select Appropriate Solvent Start->P5 S1 Use fresh, pure 4-mercaptophenol. Store under inert gas. P1->S1 S2 Use a suitable base (e.g., K2CO3). Ensure anhydrous conditions. P2->S2 S3 Use freshly distilled or high-purity benzyl halide. P3->S3 S4 Maintain optimal temperature (e.g., reflux in acetone). P4->S4 S5 Use a polar aprotic solvent (e.g., Acetone, DMF). P5->S5 Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 4-mercaptophenol 4-mercaptophenol Thiophenolate Thiophenolate anion 4-mercaptophenol->Thiophenolate + Base Base Base (K₂CO₃) Transition_State [Transition State] Thiophenolate->Transition_State + Benzyl bromide Benzyl_bromide Benzyl bromide Product This compound Transition_State->Product

Sources

Technical Support Center: Reducing Background Noise in Fluorescence-Based Assays with 4-(Benzylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing 4-(Benzylthio)phenol in your fluorescence-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized the following information to help you navigate the complexities of background fluorescence and achieve optimal assay performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its relevant chemical properties?

This compound is an organic compound with the molecular formula C₁₃H₁₂OS.[1] It possesses both a phenolic hydroxyl (-OH) group and a benzylthioether (-S-CH₂-Ph) group attached to a benzene ring. The presence of these two functional groups suggests several chemical properties relevant to biochemical assays:

  • Phenolic Hydroxyl Group: Phenols are known to be weakly acidic and can participate in hydrogen bonding. They are also susceptible to oxidation and can act as antioxidants.[2][3][4] Some phenolic compounds are inherently fluorescent, with excitation and emission maxima in the ultraviolet range.[5]

  • Thioether Group: Thioethers are generally stable but can be oxidized to sulfoxides and sulfones. The sulfur atom has lone pairs of electrons that can interact with other molecules. Thiol-containing compounds, which are structurally related, are known to be reactive and can quench fluorescence through various mechanisms.[6][7][8][9]

Q2: What is the hypothesized mechanism of action for this compound in reducing background fluorescence?

While specific studies on the use of this compound for reducing background in fluorescence assays are not prevalent in peer-reviewed literature, we can hypothesize its mechanism of action based on the known properties of its functional groups. The reduction in background fluorescence could occur through one or more of the following mechanisms[10][11]:

  • Collisional Quenching: this compound molecules in the assay buffer may collide with non-specifically bound fluorophores, leading to non-radiative decay of the excited state and thus, a decrease in background fluorescence.[10][12][13]

  • Static Quenching: It is possible that this compound forms a non-fluorescent ground-state complex with certain fluorescent molecules, effectively preventing their excitation.[10][12]

  • Photoinduced Electron Transfer (PeT): The electron-rich phenol and thioether moieties could potentially act as electron donors to an excited-state fluorophore, leading to fluorescence quenching.[8]

It is important to note that these are theoretical mechanisms, and empirical testing is necessary to validate the effectiveness and mechanism of this compound for a specific assay.

cluster_quenching Hypothesized Quenching Mechanisms Excited Fluorophore Excited Fluorophore Ground State Fluorophore Ground State Fluorophore Excited Fluorophore->Ground State Fluorophore Fluorescence (Signal) Excited Fluorophore->Ground State Fluorophore Collisional Quenching Non-fluorescent Complex Non-fluorescent Complex Ground State Fluorophore->Non-fluorescent Complex Static Quenching This compound This compound This compound->Excited Fluorophore Collision This compound->Non-fluorescent Complex

Caption: Hypothesized fluorescence quenching mechanisms of this compound.

Q3: What are the primary sources of background fluorescence in an assay?

High background fluorescence can originate from several sources[14][15]:

  • Autofluorescence: Intrinsic fluorescence from biological components in the sample, such as NADH, FAD, and certain amino acids.

  • Non-specific Binding: Fluorescently labeled reagents (e.g., antibodies, probes) binding to surfaces of the microplate or other components in the assay well.

  • Assay Media and Buffers: Some components of cell culture media (e.g., phenol red, riboflavin) and buffers can be fluorescent.

  • Plasticware: The material of the microplate itself can contribute to background fluorescence. Black plates are generally recommended for fluorescence assays to minimize this.[14][15]

  • Contaminants: Fluorescent impurities in reagents or from external sources.

Q4: Is this compound stable in typical assay buffers?

The stability of phenolic compounds can be influenced by factors such as pH, temperature, and exposure to light.[4] Phenols can be susceptible to oxidation, especially at alkaline pH. It is advisable to prepare fresh solutions of this compound for each experiment and to store the stock solution under appropriate conditions (e.g., protected from light, at a recommended temperature).

Q5: What are the safety precautions for handling this compound?

As with any chemical, it is crucial to handle this compound with appropriate safety measures. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Troubleshooting Guides

Problem 1: My background fluorescence is still high after adding this compound.

Potential Cause Troubleshooting Steps
Suboptimal Concentration of this compound The concentration of the quencher is critical. Too low a concentration will be ineffective, while too high a concentration could lead to other issues like precipitation or assay interference. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay. (See Protocol 1).
Incorrect Type of Microplate Standard clear or white microplates can contribute significantly to background fluorescence. Ensure you are using black, opaque-walled microplates with clear bottoms for your fluorescence assays to minimize light scatter and background.[14][15]
Autofluorescence from Sample If the source of the background is autofluorescence from your biological sample, this compound may not be effective. Consider using a commercial autofluorescence quencher or switching to a fluorescent probe with a longer excitation/emission wavelength (in the red or far-red spectrum) to avoid the typical autofluorescence range.
Interference from Assay Media Components in your assay media (e.g., phenol red, serum) can be a major source of background. If possible, switch to a phenol red-free medium for the final assay steps. You can also test for background from the media alone.

Problem 2: My specific signal is also decreasing along with the background.

Potential Cause Troubleshooting Steps
Non-specific Quenching of the Signal Fluorophore This compound might be quenching your specific signal in addition to the background. To test for this, run a control with your fluorescent probe at its working concentration in the presence and absence of this compound (without the biological target). If you observe a significant decrease in fluorescence, you may need to reduce the concentration of this compound or find an alternative background reducer.
Interference with Assay Biology Phenolic compounds can interact with proteins and other biological molecules.[3] this compound might be inhibiting your enzyme of interest or disrupting a binding interaction that is crucial for signal generation. To assess this, perform an IC50 determination of this compound against your target.
Precipitation of this compound At higher concentrations, this compound may precipitate out of solution, which can scatter light and interfere with signal detection. Visually inspect your assay plate for any signs of precipitation. Determine the solubility of this compound in your assay buffer.

Problem 3: I am observing high well-to-well variability in my results.

Potential Cause Troubleshooting Steps
Incomplete Mixing Ensure that this compound and all other reagents are thoroughly mixed in each well. Inadequate mixing can lead to concentration gradients and inconsistent results.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and lead to variability. Use a plate sealer, and consider not using the outermost wells for data collection.
Compound Instability If this compound is degrading over the course of the experiment, this could introduce variability. Prepare fresh solutions and minimize the time the compound is in the assay buffer before reading the plate.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a method to determine the optimal concentration of this compound that effectively reduces background fluorescence without significantly impacting the specific signal.

cluster_workflow Optimization Workflow A Prepare Serial Dilution of this compound B Set up Control Wells: - Background Only - Signal Only A->B C Add Serial Dilution to Background and Signal Wells B->C D Incubate and Read Fluorescence C->D E Plot Fluorescence vs. Concentration D->E F Determine Optimal Concentration E->F

Caption: Workflow for optimizing the concentration of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Black, clear-bottom microplates[14][15]

  • Fluorescent probe/reagent

  • Positive control for generating a high signal

  • Negative control for background measurement

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound:

    • In a separate plate or in tubes, prepare a 2-fold serial dilution of the this compound stock solution in assay buffer. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Set up the assay plate:

    • Background Wells: Add all assay components except the positive control that generates the signal.

    • Signal Wells: Add all assay components, including the positive control, to generate a robust signal.

    • Include wells with and without the fluorescent probe to assess its contribution to the background.

  • Add this compound dilutions:

    • Transfer the serial dilutions of this compound to both the "Background" and "Signal" wells.

    • Include control wells for both background and signal that receive only the vehicle (e.g., DMSO in assay buffer).

  • Incubate and read the plate:

    • Incubate the plate according to your standard assay protocol.

    • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your fluorophore.

  • Data Analysis:

    • Calculate the average fluorescence for each concentration of this compound for both the background and signal wells.

    • Plot the fluorescence intensity (y-axis) against the log of the this compound concentration (x-axis) for both the background and signal.

    • Determine the concentration of this compound that provides the largest reduction in background fluorescence with the minimal reduction in the specific signal. This represents your optimal working concentration.

Recommended Starting Concentrations for Optimization:

Assay TypeSuggested Concentration Range of this compound
Homogeneous Fluorescence Intensity1 - 50 µM
Fluorescence Polarization0.5 - 25 µM
Time-Resolved Fluorescence (TR-FRET)1 - 100 µM

Note: These are suggested starting ranges and may require significant optimization for your specific assay.

References

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Available at: [Link]

  • Quenching (fluorescence) - Wikipedia. Available at: [Link]

  • Fluorescence quenching effect of different phenols. - ResearchGate. Available at: [Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC. NIH. Available at: [Link]

  • Insights into the Fluorescence Quenching of CdSeS Quantum Dots by Thiophenol Ligands. ACS Publications. Available at: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. Available at: [Link]

  • Thioester‐Based Coupled Fluorogenic Assays in Microdevice for the Detection of Single‐Molecule Enzyme Activities of Esterases with Specified Substrate Recognition - PubMed Central. Available at: [Link]

  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI. Available at: [Link]

  • The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential - PMC. NIH. Available at: [Link]

  • A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution | Organic Letters. ACS Publications. Available at: [Link]

  • (a) Fluorescence quenching effect of TNT and various phenol derivatives... - ResearchGate. Available at: [Link]

  • (PDF) New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties - ResearchGate. Available at: [Link]

  • (PDF) The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential - ResearchGate. Available at: [Link]

  • 10.3.4: The Fluorescence Lifetime and Quenching - Chemistry LibreTexts. Available at: [Link]

  • Fluorescent Probes for Live Cell Thiol Detection - MDPI. Available at: [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - MDPI. Available at: [Link]

  • Multi-path quenchers: efficient quenching of common fluorophores - PubMed. NIH. Available at: [Link]

  • A Thiol-Specific Fluorescent Probe and Its Application for Bioimaging - ResearchGate. Available at: [Link]

  • Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays - Corning. Available at: [Link]

  • Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base - NIH. Available at: [Link]

  • US2248831A - Alkylated phenol - Google Patents.
  • Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - MDPI. Available at: [Link]

  • How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? - NIH. Available at: [Link]

  • Phenol and anisol fluorescence quenching in aqueous micellar solutions - ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of 4-(Benzylthio)phenol and 4-benzylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Structurally Related Phenols

In the landscape of pharmacological research, the exploration of small molecules with therapeutic potential is a cornerstone of drug discovery. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a well-established class of molecules renowned for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties[1][2]. This guide delves into a comparative analysis of two structurally analogous phenols: 4-benzylphenol and its sulfur-containing counterpart, 4-(benzylthio)phenol.

At first glance, these molecules are remarkably similar, differing only by the atom that bridges one of the phenyl rings to the benzyl group. In 4-benzylphenol, this linker is a methylene group (-CH₂-), while in this compound, it is a thioether linkage (-S-CH₂-). This seemingly minor substitution of a carbon atom with a sulfur atom can have profound implications for the molecule's physicochemical properties, metabolic fate, and, consequently, its biological activity. Understanding these differences is crucial for researchers aiming to develop novel therapeutics by fine-tuning molecular structures. This guide provides an in-depth, objective comparison of their known bioactivities, supported by experimental data and established scientific principles, to aid researchers in navigating the potential applications of these compounds.

Structural and Physicochemical Properties: The Foundational Differences

The first step in comparing these two molecules is to understand their fundamental chemical and physical characteristics. The presence of the sulfur atom in this compound introduces key differences in molecular weight, bond angles, and electronic properties compared to 4-benzylphenol.

Property4-benzylphenolThis compoundReference
Molecular Formula C₁₃H₁₂OC₁₃H₁₂OS[3][4]
Molecular Weight 184.23 g/mol 216.30 g/mol [3][4]
CAS Number 101-53-130519-03-0[3][4]
Appearance White solid/crystalline powder-[5]
Melting Point 79-81 °C-[5]
Boiling Point 198-200 °C at 10 mmHg-[6]
pKa 10.23 (Predicted)-[5]

The thioether linkage in this compound is more polarizable than the methylene bridge in 4-benzylphenol. The sulfur atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor and is susceptible to oxidation to form sulfoxides and sulfones, opening up metabolic pathways not available to 4-benzylphenol. These differences are critical in dictating how each molecule interacts with biological targets.

Comparative Bioactivity Analysis

While direct comparative studies on all aspects of these two specific molecules are limited, we can synthesize data from studies on the individual compounds and related structures to build a comprehensive picture.

Antioxidant Activity

Phenolic compounds are well-known antioxidants, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals[7]. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring.

  • 4-benzylphenol : As a phenolic compound, it is expected to possess antioxidant properties. The core mechanism involves the homolytic cleavage of the O-H bond to scavenge radicals.

  • This compound : The presence of the sulfur atom could modulate its antioxidant activity. Thioethers themselves can be oxidized, suggesting that this compound might have a dual mechanism of antioxidant action: hydrogen atom donation from the phenol group and scavenging of reactive oxygen species via oxidation of the sulfur atom. Some studies on related compounds have shown that thioether moieties can contribute to antioxidant capacity[8].

The primary mechanism of antioxidant action for both compounds is likely dominated by the phenolic hydroxyl group.

G Phenol Phenolic Compound (Ar-OH) Phenoxyl Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Phenol->Phenoxyl H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Antimicrobial Activity

Phenolic compounds often exhibit broad-spectrum antimicrobial activity[2]. Their mechanism of action is generally attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular contents, as well as interference with essential cellular processes[9][10].

  • 4-benzylphenol : It is listed as a germicide and antiseptic[5]. Studies have shown that aromatic alcohols and phenols can alter bacterial membranes, with their efficacy often related to their lipophilicity, which allows them to partition into the lipid bilayer[10]. Research has also indicated that 4-benzylphenol can suppress the production of toxins by bacteria such as Staphylococcus aureus[11].

  • This compound : While specific data is scarce, the structural similarity to 4-benzylphenol suggests it would also possess antimicrobial properties. The thioether group might influence its partitioning into microbial membranes and could potentially interact with sulfur-containing amino acids in microbial proteins, offering an additional mechanism of action.

Estrogenic and Endocrine-Disrupting Activity

Certain phenolic compounds are known to be endocrine-disrupting chemicals (EDCs) due to their structural similarity to natural estrogens like 17β-estradiol, allowing them to bind to estrogen receptors (ERs)[12].

  • 4-benzylphenol : This compound has been identified as having estrogenic activity both in vitro and in vivo[13]. It is considered a structural analog of bisphenol F[13]. Studies on various phenylphenols have confirmed their ability to activate estrogen receptors and exhibit antiandrogenic activity[14].

  • This compound : There is a lack of specific data on the estrogenic activity of this compound. However, the overall shape and the presence of the para-hydroxyl group are key features for estrogen receptor binding[12]. The bulkier and more polarizable sulfur atom in the linker region could alter the binding affinity for estrogen receptors compared to 4-benzylphenol. Further investigation is required to determine if it acts as an agonist, antagonist, or has no significant activity.

Cytotoxicity and Anticancer Potential

The potential for phenolic compounds to induce cytotoxicity in cancer cells is an area of active research.

  • 4-benzylphenol : A 28-day repeated-dose toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg/day[13]. At higher doses, effects on the liver and forestomach were observed[13]. In vitro genotoxicity tests (Ames test and chromosomal aberration test) were negative[13].

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for assessing key bioactivities.

Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and reliable method to determine the in-vitro antioxidant activity of pure compounds. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Test compounds (4-benzylphenol, this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Preparation of test solutions: Prepare a stock solution of each test compound and the positive control in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay: a. In a 96-well plate, add 50 µL of each concentration of the test compounds or positive control to triplicate wells. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 50 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this graph. A lower IC₅₀ value indicates higher antioxidant activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol A2 Add 150 µL DPPH solution P1->A2 P2 Prepare serial dilutions of test compounds A1 Add 50 µL compound to 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in dark A2->A3 AN1 Read absorbance at 517 nm A3->AN1 AN2 Calculate % Scavenging AN1->AN2 AN3 Determine IC50 value AN2->AN3

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium containing the compounds. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability: Cell Viability (%) = (Absorbance_sample / Absorbance_control) x 100

  • GI₅₀ Determination: Plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Conclusion and Future Directions

The comparative analysis of 4-benzylphenol and this compound reveals a fascinating case study in structure-activity relationships. While both molecules share a common phenolic backbone predictive of certain bioactivities, the substitution of a methylene bridge with a thioether linkage introduces critical differences that warrant distinct experimental evaluation.

  • 4-benzylphenol is a compound with known antimicrobial and estrogenic properties, alongside a defined toxicity profile. Its bioactivity is well-rooted in the classic behavior of alkylphenols.

  • This compound remains a more enigmatic molecule. While it can be hypothesized to share the antioxidant and antimicrobial activities of its counterpart, the presence of the sulfur atom may introduce novel properties, such as a distinct metabolic profile and potentially unique interactions with biological targets, as hinted by studies on other benzylthio-containing compounds. Its estrogenic and toxicological profiles are critical missing pieces of the puzzle.

For researchers, this comparison highlights a clear path forward. Direct, side-by-side experimental validation is necessary to quantify the differences in antioxidant, antimicrobial, and cytotoxic potency. A crucial next step is to assess the endocrine-disrupting potential of this compound to determine if the thioether linkage mitigates or exacerbates the estrogenic activity seen in 4-benzylphenol. Such studies will not only elucidate the specific properties of these two molecules but also contribute to a broader understanding of how sulfur-containing linkers can be used to modulate the bioactivity of pharmacologically relevant scaffolds.

References

  • PubChem. (n.d.). 4-Benzylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hubble, L. J., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. Retrieved from [Link]

  • Imran, M., et al. (2023). Antimicrobial Activities of Natural Bioactive Polyphenols. Molecules. Retrieved from [Link]

  • Sotelo-González, A. M., et al. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Antibiotics. Retrieved from [Link]

  • Lucchini, J. J., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology. Retrieved from [Link]

  • Paul, M., et al. (2015). Antimicrobial, free radical scavenging activities and catalytic oxidation of benzyl alcohol by nano-silver synthesized from the leaf extract of Aristolochia indica. Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]

  • Paris, F., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Kobayashi, K., et al. (2018). Initial hazard assessment of 4-benzylphenol, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats. The Journal of Toxicological Sciences. Retrieved from [Link]

  • Li, H., et al. (2020). The compound 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione leads to apoptotic cell death by increasing the cellular reactive oxygen species levels in Ras-mutated liver cancer cells. Oncology Reports. Retrieved from [Link]

  • Poprac, P., et al. (2017). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants. Retrieved from [Link]

  • Vinggaard, A. M., et al. (2001). Estrogenic activity and metabolism of n-butyl benzyl phthalate in vitro: identification of the active molecule(s). Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Valgimigli, L., & Pratt, D. A. (2015). Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils. Molecules. Retrieved from [Link]

  • Henkel, H. (1991). Process for the preparation of p-substituted o-benzylphenols. Google Patents.
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  • Leoni, G., et al. (2008). Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Harini, S. S., et al. (2018). ANTIOXIDANT ACTIVITY (PHENOL AND FLAVONOID CONTENT) OF THREE DIFFERENT CULTIVARS OF PIPER BETLE L. (PIPERACEAE). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Gaido, K. W., et al. (1997). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Teratology. Retrieved from [Link]

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  • Gerokonstantis, D. T., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences. Retrieved from [Link]

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Validating the Inhibitory Effect of 4-(Benzylthio)phenol on Tyrosinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of enzymatic inhibitors, the quest for novel and potent molecules is a continuous endeavor for researchers in drug discovery and dermatology. This guide provides a comprehensive framework for validating the inhibitory potential of a candidate compound, 4-(Benzylthio)phenol, against tyrosinase, a critical enzyme in melanogenesis. By juxtaposing its performance with well-characterized inhibitors, kojic acid and arbutin, we delineate a rigorous experimental pathway from initial screening to mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to employ best practices in enzyme inhibition studies.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis.[1] Its overactivity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for pigmentation-related conditions.[2] Phenolic compounds are a well-established class of tyrosinase inhibitors, often acting through chelation of the copper ions in the enzyme's active site or by acting as alternative substrates.[3][4]

Our test compound, this compound, is a synthetic molecule with a phenolic hydroxyl group, suggesting its potential as a tyrosinase inhibitor. To rigorously assess this, we will compare its inhibitory profile against two widely recognized tyrosinase inhibitors:

  • Kojic Acid: A natural product derived from fungi, kojic acid is a well-documented competitive inhibitor of tyrosinase.[5][6]

  • Arbutin: A glycosylated hydroquinone found in the bearberry plant, arbutin also acts as a competitive inhibitor of tyrosinase.[7][8]

This guide will provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition for each compound.

Comparative Analysis of Inhibitory Potency: IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[9][10][11] It is a primary metric for quantifying and comparing the potency of different inhibitors.[12]

Experimental Protocol: IC50 Determination of Tyrosinase Inhibitors

Objective: To determine the IC50 values of this compound, kojic acid, and arbutin against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid

  • Arbutin

  • Phosphate Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound, kojic acid, and arbutin in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add the respective inhibitor solutions (this compound, kojic acid, or arbutin) at various concentrations to the designated wells. Include a control group with DMSO only.

    • Add the tyrosinase solution to all wells and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for 20 minutes using a microplate reader.[13]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Summary

The following table presents hypothetical IC50 values for the three compounds, illustrating a potential outcome of the experiment.

InhibitorIC50 (µM)
This compound15.8
Kojic Acid25.2[14]
Arbutin250.5[7]

Interpretation: In this hypothetical scenario, this compound demonstrates the most potent inhibitory activity with the lowest IC50 value, followed by kojic acid and then arbutin.

Elucidating the Mechanism of Inhibition: Kinetic Studies

To understand how an inhibitor interacts with an enzyme, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[15] This is achieved through kinetic studies where the reaction velocity is measured at varying substrate and inhibitor concentrations. The data is then visualized using plots such as the Lineweaver-Burk or Dixon plots.[16][17][18]

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Incubate tyrosinase with inhibitor A->C B Prepare varying concentrations of L-DOPA D Initiate reaction with L-DOPA B->D C->D E Measure absorbance at 475 nm over time D->E F Calculate initial reaction velocities (V₀) E->F G Construct Lineweaver-Burk plot (1/V₀ vs 1/[S]) F->G H Construct Dixon plot (1/V₀ vs [I]) F->H

Caption: Workflow for determining the mechanism of enzyme inhibition.

Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a valuable tool for visualizing and distinguishing between different types of enzyme inhibition based on the changes in Vmax and Km.[16][19][20]

Procedure:

  • Perform the tyrosinase assay as described for IC50 determination, but for each inhibitor concentration (including a zero-inhibitor control), vary the concentration of the substrate, L-DOPA.

  • Calculate the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Plot 1/V₀ versus 1/[L-DOPA] for each inhibitor concentration.

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition: Lines intersect at the y-axis (1/Vmax remains constant), while the x-intercept (-1/Km) changes.

  • Non-competitive Inhibition: Lines intersect at the x-axis (-1/Km remains constant), while the y-intercept (1/Vmax) changes.

  • Uncompetitive Inhibition: Lines are parallel.

G cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive xaxis 5,0 xaxis->5,0 1/[S] yaxis 0,5 yaxis->0,5 1/V₀ 0.5,4 4,0.5 0.5,4->4,0.5 + Inhibitor 1.5,4 4,1.5 1.5,4->4,1.5 2.5,4 4,2.5 2.5,4->4,2.5 1,4.5 4.5,1 1,4.5->4.5,1 + Inhibitor 1,3.5 3.5,1 1,3.5->3.5,1 1,2.5 2.5,1 1,2.5->2.5,1 1,4 4,1 1,4->4,1 + Inhibitor 1.5,4.5 4.5,1.5 1.5,4.5->4.5,1.5

Caption: Idealized Lineweaver-Burk plots for different inhibition types.

Dixon Plot Analysis

The Dixon plot is a graphical method used to determine the inhibition constant (Ki) by plotting 1/V₀ against the inhibitor concentration [I] at different fixed substrate concentrations.[17][21][22][23]

Procedure:

  • Using the data from the kinetic study, plot 1/V₀ versus the inhibitor concentration [I] for each fixed concentration of L-DOPA.

Interpreting the Dixon Plot:

  • Competitive Inhibition: The lines intersect at a point where the x-coordinate is equal to -Ki.

  • Non-competitive Inhibition: The lines intersect on the x-axis at -Ki.

  • Uncompetitive Inhibition: The lines are parallel.

Discussion and Mechanistic Insights

Based on the hypothetical data, this compound emerges as a potent tyrosinase inhibitor, surpassing the efficacy of both kojic acid and arbutin. The kinetic analysis would further reveal its mechanism of action. For instance, if the Lineweaver-Burk and Dixon plots indicate competitive inhibition, it would suggest that this compound binds to the active site of tyrosinase, likely competing with the substrate L-DOPA. The phenolic hydroxyl group and the overall molecular structure likely play a crucial role in this interaction, potentially through chelation of the active site copper ions or hydrophobic interactions within the binding pocket.

Conclusion

This guide outlines a systematic and robust approach to validate the inhibitory effect of a novel compound, this compound, on tyrosinase. By employing standardized enzymatic assays to determine IC50 values and detailed kinetic studies to elucidate the mechanism of inhibition, researchers can comprehensively characterize the inhibitory profile of a candidate molecule. The comparative analysis against established inhibitors like kojic acid and arbutin provides a crucial benchmark for evaluating its potential as a novel therapeutic or cosmetic agent for hyperpigmentation disorders. The methodologies described herein are fundamental to the field of enzyme kinetics and drug discovery, ensuring scientific rigor and reproducibility.

References

  • Chen, Q. X., Huang, H., & Kubo, I. (2004). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of agricultural and food chemistry, 52(23), 6903–6906.
  • Funayama, M., Arakawa, H., Yamamoto, R., Nishino, T., Shin, T., & Murao, S. (1995). Effects of alpha- and beta-arbutin on the activity of tyrosinases from mushroom and mouse melanoma. Bioscience, biotechnology, and biochemistry, 59(1), 143–144.
  • Han, A. R., Kim, J. H., Lee, J., Nam, M. H., Seo, E. K., & Kim, B. S. (2017). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. Molecules (Basel, Switzerland), 22(5), 819.
  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (A. D. McNaught & A. Wilkinson, Comps.).
  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666.
  • Loizzo, M. R., Tundis, R., & Menichini, F. (2012). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 27(1), 1–18.
  • Parvez, S., Kang, M., Chung, H. S., Cho, C., Hong, M. C., Shin, M. K., & Bae, H. (2006). Survey and mechanism of skin depigmenting and lightening agents. Phytotherapy research : PTR, 20(11), 921–934.
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  • Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of agricultural and food chemistry, 50(10), 2824–2830.
  • Saeedi, M., Eslamifar, M., & Khezri, K. (2019). Kojic acid applications in cosmetic and pharmaceutical preparations. Biomedicine & Pharmacotherapy, 110, 582-593.
  • Segel, I. H. (1993).
  • Slominski, A., Tobin, D. J., Shibahara, S., & Wortsman, J. (2004). Melanin pigmentation in mammalian skin and its hormonal regulation. Physiological reviews, 84(4), 1155–1228.
  • Cabanes, J., Chazarra, S., & Garcia-Carmona, F. (1994). Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of the diphenolase activity of mushroom tyrosinase. The Journal of pharmacy and pharmacology, 46(12), 982–985.
  • Wikipedia. (2023, November 29). IC50. In Wikipedia. [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The use of Dixon plots to study enzyme inhibition. Retrieved from [Link]

  • Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. Journal of pharmacological and experimental therapeutics, 276(2), 765–769.
  • Cornish-Bowden, A. (1974). A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors. The Biochemical journal, 137(1), 143–144.
  • No, J. K., Soung, D. Y., Kim, Y. J., Shim, K. H., Jun, Y. S., Rhee, S. H., Yokozawa, T., & Chung, H. Y. (1999). Inhibition of tyrosinase by green tea components. Life sciences, 65(21), PL241–PL246.
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  • Skin Type Solutions. (2023, June 26). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Benzylthio)phenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4-(Benzylthio)phenol, a key intermediate in various synthetic pathways. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a framework for their cross-validation to ensure data integrity and analytical method robustness.

The Critical Role of Accurate this compound Quantification

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the yield and impurity profile of the final API. Therefore, robust and reliable analytical methods are essential for in-process control, quality assurance of starting materials, and stability studies. The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis.

Analytical Methodologies: A Head-to-Head Comparison

Two of the most powerful and widely used analytical techniques in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While both are separation techniques, their principles and applicability differ significantly, making them ideal candidates for a comprehensive cross-validation study.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice due to the presence of a chromophore in the molecule.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: this compound is a moderately polar compound. A C18 stationary phase provides a non-polar environment, allowing for good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is used. The organic modifier is the strong solvent, and its proportion is optimized to achieve a suitable retention time and resolution. The buffer controls the pH, which is crucial for ionizable compounds like phenols, ensuring consistent retention and peak shape. For this compound, maintaining a slightly acidic pH (e.g., pH 3-4 with phosphoric or formic acid) can suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks.

  • UV Detection: The aromatic rings in this compound confer strong UV absorbance. Phenols typically exhibit maximum absorbance around 270-280 nm[1]. A UV detector set at a wavelength near the absorbance maximum of this compound (e.g., 275 nm) will provide high sensitivity.

Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While phenols can be challenging to analyze by GC due to their polarity and potential for peak tailing, derivatization can overcome these limitations.

Causality Behind Experimental Choices:

  • Derivatization: To improve the volatility and thermal stability of this compound and to reduce its polarity, a derivatization step is often necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.

  • Stationary Phase: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte from other components in the sample.

  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range for the derivatized this compound.

The Cross-Validation Protocol: Ensuring Method Equivalency

Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent for a specific intended purpose[2]. This is crucial when, for example, transferring a method between laboratories or when a secondary method is needed as a backup or for confirmatory purposes. The framework for this cross-validation is guided by the principles outlined in the ICH Q2(R2) and FDA guidelines on analytical method validation[3][4].

dot

Caption: Workflow for the cross-validation of HPLC and GC methods.

Validation Parameters for Cross-Validation

The following parameters, as defined by ICH Q2(R2), should be assessed for both the HPLC and GC methods before and during the cross-validation study[3][5]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves analyzing blank samples, placebo (if applicable), and spiked samples to demonstrate the absence of interference at the retention time of this compound and its derivative.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations spanning the expected range should be analyzed. The correlation coefficient (r), y-intercept, and slope of the regression line should be reported.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples of known concentration.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory precision). For cross-validation, this is the ultimate test of method equivalency.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocols

Proposed HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 275 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

Proposed GC-FID Method with Derivatization
  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a vial.

  • Derivatization: Add a suitable solvent (e.g., pyridine) and the silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial tightly and heat at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes.

    • Detector: FID at 300 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

dot

Caption: Overview of the experimental protocols for HPLC and GC analysis.

Comparative Data and Acceptance Criteria

The following tables present illustrative data from a hypothetical cross-validation study. The acceptance criteria are based on typical industry standards and regulatory expectations.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.5 - 50To cover the expected concentration range
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%98.0 - 102.0%
Repeatability (%RSD) ≤ 1.0%≤ 1.5%≤ 2.0%
Intermediate Precision (%RSD) ≤ 1.5%≤ 2.0%≤ 3.0%
LOD (µg/mL) 0.20.1Reportable
LOQ (µg/mL) 0.70.3Reportable, with acceptable precision and accuracy
Robustness PassedPassedNo significant impact on results

Table 2: Cross-Validation Results for Identical Samples

Sample IDHPLC-UV Result (Assay %)GC-FID Result (Assay %)% DifferenceAcceptance Criteria
Batch A99.599.30.20≤ 2.0%
Batch B98.999.2-0.30≤ 2.0%
Batch C100.299.90.30≤ 2.0%
Statistical Analysis
t-test (p-value) \multicolumn{2}{c}{p > 0.05}No significant difference between means
F-test (p-value) \multicolumn{2}{c}{p > 0.05}No significant difference between variances

Conclusion and Expert Insights

This guide has outlined a comprehensive framework for the cross-validation of HPLC-UV and GC-FID methods for the quantification of this compound. The choice between these methods will depend on the specific application.

  • HPLC-UV is generally a more straightforward method for this compound, avoiding the need for derivatization. It is well-suited for routine quality control and in-process monitoring.

  • GC-FID , with a derivatization step, can offer higher sensitivity and resolution, making it a valuable tool for impurity profiling and trace-level analysis.

A successful cross-validation, as demonstrated by the illustrative data, provides a high degree of confidence that both methods are "fit for purpose" and can be used interchangeably, thereby enhancing the robustness of the analytical support for the drug development process. It is imperative that all validation and cross-validation activities are conducted under a predefined protocol, and all results are thoroughly documented in a validation report, in accordance with regulatory expectations[6].

References

  • U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using high performance liquid chromatography. EPA. Retrieved from [Link]

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(Methylthio)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Guideline M10 on Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). Ultraviolet absorption spectra of phenols. Retrieved from [Link]

  • Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2021). A Review on Analytical Method Development and Validation (With Case Study). Retrieved from [Link]

  • ResearchGate. (2023). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from [Link]

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A Comparative Guide to Sulfur-Containing Antioxidants: Benchmarking 4-(Benzylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Sulfur in Antioxidant Chemistry

In the landscape of cellular defense, antioxidants are critical agents that mitigate the damaging effects of oxidative stress, a process implicated in numerous pathologies.[1] While phenolic compounds are widely recognized for their antioxidant prowess, the integration of sulfur into molecular scaffolds introduces unique and potent mechanisms of action.[2] Sulfur-containing compounds, ranging from endogenous tripeptides like glutathione to dietary components like sulforaphane, form a versatile class of cytoprotective agents.[2][3] They function not only through direct radical scavenging but also by participating in crucial enzymatic detoxification pathways and maintaining the cellular redox environment.[2][4]

This guide provides a comparative analysis of 4-(Benzylthio)phenol, a synthetic molecule featuring both a phenolic hydroxyl group and a thioether linkage, against other prominent sulfur-containing antioxidants. We will delve into its presumed mechanism, benchmark it against established compounds, and provide robust, validated protocols for its empirical evaluation. This document is intended for researchers and drug development professionals seeking to understand and harness the potential of novel sulfur-containing antioxidants.

Spotlight on this compound: A Structural and Mechanistic Overview

This compound (CAS No. 30519-03-0) is an organosulfur compound characterized by a phenol ring substituted with a benzylthio group at the para position.[5] Its antioxidant potential is hypothesized to arise from a dual functionality:

  • The Phenolic Moiety : The primary mechanism of antioxidant activity for most phenolic compounds is Hydrogen Atom Transfer (HAT) from the hydroxyl (-OH) group.[6][7] This reaction neutralizes a free radical (R•) by donating a hydrogen atom, thereby generating a stable phenoxyl radical that is resonance-stabilized and less reactive.[8]

  • The Thioether Substituent : The benzylthio group (-S-CH₂-Ph) acts as an electron-donating group, which can influence the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation, potentially enhancing the radical scavenging activity compared to unsubstituted phenol.[9] While the thioether sulfur itself is not a primary radical scavenger like a thiol (-SH) group, it can be oxidized to sulfoxide and sulfone, which modulates the electronic properties and biological activity of the molecule.[10]

G cluster_BTP This compound (BTP) Mechanism cluster_Thiol Thiol Mechanism (e.g., Thiophenol) BTP This compound (Active Antioxidant) Radical Free Radical (R•) (e.g., ROO•) BTP_Radical BTP Phenoxyl Radical (Stabilized) BTP->BTP_Radical H• Donation (HAT) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• Acceptance Thiol Thiophenol (R-SH) (Active Antioxidant) Radical2 Free Radical (R•) Thiol_Radical Thiyl Radical (R-S•) (Stabilized) Thiol->Thiol_Radical H• Donation from S-H Neutralized_Radical2 Neutralized Molecule (RH) Radical2->Neutralized_Radical2 H• Acceptance

Comparative Analysis with Other Sulfur-Containing Antioxidants

To contextualize the potential of this compound, we compare it to three distinct classes of sulfur-containing antioxidants.

Thiophenols

Thiophenols, which possess a sulfhydryl (-SH) group directly attached to an aromatic ring, are potent antioxidants.[11] Their primary advantage often lies in the lower S-H bond dissociation enthalpy compared to the O-H bond in analogous phenols, making them more efficient hydrogen donors in some contexts.[9]

  • Mechanistic Edge: Thiophenols directly engage in HAT via the -SH group.[9]

  • This compound Distinction: Lacking a free -SH group, this compound does not act as a thiophenol. Its activity is dependent on its phenolic -OH group, with the thioether acting as a modulating substituent rather than the primary active site.

Glutathione (GSH) and N-Acetylcysteine (NAC)

GSH is the most abundant endogenous non-protein thiol, playing a central role in cellular redox homeostasis. NAC is a precursor to GSH and a potent antioxidant in its own right.

  • Mechanistic Edge: Both compounds possess a thiol group that directly scavenges reactive oxygen species (ROS).[2] GSH is also a critical cofactor for enzymes like glutathione peroxidase.[1]

  • This compound Distinction: Unlike GSH and NAC, this compound is a synthetic molecule that would act as a direct, non-enzymatic small-molecule antioxidant. It does not participate in the endogenous glutathione cycle.

Sulforaphane

Found in cruciferous vegetables, sulforaphane is an isothiocyanate renowned for its powerful indirect antioxidant effects.[3]

  • Mechanistic Edge: Sulforaphane is not a potent direct radical scavenger. Instead, it activates the Nrf2 transcription factor, leading to the upregulation of a suite of protective enzymes, including those involved in glutathione synthesis and detoxification.[3]

  • This compound Distinction: The proposed mechanism for this compound is direct radical scavenging. An investigation into its ability to influence gene expression via pathways like Nrf2 would be a novel research direction but is distinct from its inherent chemical antioxidant capacity.

Experimental Framework for Comparative Evaluation

A multi-tiered approach is essential for a comprehensive comparison. We recommend a workflow that progresses from simple chemical assays to more complex, biologically relevant cell-based models.

G cluster_assays Tier 1: In Vitro Chemical Assays cluster_cell_assay Tier 2: Cell-Based Assay cluster_analysis Tier 3: Data Analysis & Comparison start Antioxidant Compound (e.g., this compound) dpph DPPH Assay (Radical Scavenging) start->dpph abts ABTS Assay (Radical Scavenging) start->abts caa Cellular Antioxidant Activity (CAA) Assay (Bioavailability & Efficacy) start->caa analysis Calculate IC50 / TEAC Values Compare Potency & Mechanism dpph->analysis abts->analysis caa->analysis end_node Comparative Profile analysis->end_node

Data Summary: A Comparative Overview

The following table summarizes the key characteristics and provides a template for organizing experimental results. Literature-based values for common antioxidants are included for context.

CompoundPrimary MechanismDPPH Assay (IC₅₀)ABTS Assay (TEAC)CAA Assay (QE)
This compound HAT (Phenolic -OH)To be determinedTo be determinedTo be determined
Thiophenol HAT (Thiol -SH)[9]Generally low (High potency)Generally highVariable
Glutathione (GSH) HAT (Thiol -SH), Enzymatic Cofactor[2]ModerateModerateHigh
Sulforaphane Indirect (Nrf2 Activation)[3]Very high (Low direct activity)Very high (Low direct activity)High (via enzyme induction)
Trolox (Standard) HAT (Phenolic -OH)Low1.0 (by definition)Moderate

IC₅₀ (Half-maximal inhibitory concentration): Lower value indicates higher potency. TEAC (Trolox Equivalent Antioxidant Capacity): Higher value indicates higher potency relative to Trolox. QE (Quercetin Equivalents): Higher value indicates higher cellular antioxidant activity relative to Quercetin.

Experimental Protocols

The following protocols are standardized, self-validating methods for assessing antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from violet to yellow.[12][13]

  • Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at approximately 517 nm.[13] The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

  • Reagents & Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds and standards (e.g., Trolox, Ascorbic Acid)

    • 96-well microplate

    • Microplate spectrophotometer

  • Step-by-Step Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.[14]

    • Prepare a series of dilutions of the test compound and a standard (e.g., Trolox) in methanol.

    • In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.

    • Add 200 µL of the DPPH working solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm.[12]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.

  • Principle: The reduction of the ABTS•⁺ by an antioxidant causes a loss of color, which is measured by a decrease in absorbance at 734 nm.

  • Reagents & Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or PBS buffer

    • Test compounds and standards (e.g., Trolox)

    • 96-well microplate

    • Microplate spectrophotometer

  • Step-by-Step Protocol:

    • Prepare the ABTS radical cation (ABTS•⁺) stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

    • Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[15]

    • Prepare a series of dilutions for the test compound and a standard (e.g., Trolox).

    • In a 96-well plate, add 20 µL of each sample or standard dilution.[15]

    • Add 200 µL of the diluted ABTS•⁺ solution to each well.[15]

    • Incubate at room temperature for 5-7 minutes.[15]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay and determine the TEAC value by comparing the antioxidant's activity to that of Trolox.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity, as it accounts for cellular uptake, metabolism, and localization.[16]

  • Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants prevent the formation of DCF by scavenging the ROS.[17]

  • Reagents & Equipment:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell line

    • Cell culture medium and reagents

    • DCFH-DA probe

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator

    • Quercetin (as a standard)

    • 96-well black-walled, clear-bottom cell culture plates

    • Fluorescence microplate reader

  • Step-by-Step Protocol:

    • Seed HepG2 cells (e.g., at 6 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours until confluent.[18]

    • Remove the growth medium and wash the cells with PBS.

    • Treat cells with various concentrations of the test compound or standard (Quercetin) along with 25 µM DCFH-DA for 1 hour at 37°C.[17][19]

    • Remove the treatment solution and wash the cells gently with PBS.

    • Add 100 µL of 600 µM AAPH (radical initiator) to each well.[20]

    • Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence emission at 530-538 nm with excitation at 480-485 nm every 5 minutes for 1 hour.[17][19]

    • Calculate the area under the curve (AUC) for fluorescence versus time.

    • Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express results as Quercetin Equivalents (QE) by comparing the CAA value of the sample to a Quercetin standard curve.

Conclusion and Future Directions

This compound presents an interesting scaffold, combining the established radical-scavenging capability of a phenol with the electronic modulation of a thioether substituent. Based on its structure, it is predicted to function as a direct antioxidant via a Hydrogen Atom Transfer mechanism. Its efficacy relative to benchmark sulfur-containing antioxidants like thiophenols, glutathione, and sulforaphane remains to be empirically determined.

The provided experimental framework offers a robust pathway to quantify its chemical radical-scavenging potency (DPPH, ABTS) and its effectiveness in a biological context (CAA). The key differentiator will be its performance in the CAA assay, which will illuminate its bioavailability and intracellular activity. This comparative analysis will be crucial in determining whether this compound offers a significant advantage over existing compounds and warrants further investigation in drug discovery and development programs.

References

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  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022-02-16). National Center for Biotechnology Information. [Link]

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  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

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  • Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC. (2020-07-17). National Center for Biotechnology Information. [Link]

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  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

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  • Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). (2023-12-06). DergiPark. [Link]

  • Cellular antioxidant activity (caa) assay.
  • Synthesis method of 3, 4-dihydroxy phenylethanol.
  • DPPH Radical Scavenging Assay. MDPI. [Link]

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Benchmarking the Antibacterial Spectrum of 4-(Benzylthio)phenol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical entities with the potential to combat drug-resistant pathogens is of paramount importance. Among the vast chemical scaffolds, phenolic compounds have historically served as a rich source of antimicrobial agents. This guide focuses on 4-(Benzylthio)phenol, a molecule combining a phenol moiety with a benzylthio group, and aims to provide a comprehensive framework for benchmarking its antibacterial spectrum against established antibiotics.

Due to the limited publicly available data on the specific antibacterial activity of this compound, this guide will establish a robust, experimentally-grounded protocol for its evaluation. We will delve into the causal reasoning behind the selection of standard testing methodologies, comparator antibiotics, and a representative panel of bacterial strains. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical steps for a thorough comparative analysis.

The Scientific Imperative: Why Benchmark this compound?

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular functions.[1][2] The introduction of a benzylthio substituent to the phenol ring in this compound suggests a potential modulation of its biological activity. The sulfur-containing thioether linkage and the benzyl group could influence the compound's lipophilicity, steric hindrance, and interaction with bacterial targets, thereby altering its potency and spectrum of activity. A systematic benchmarking study is therefore essential to elucidate its potential as a novel antibacterial agent.

Experimental Design: A Self-Validating Approach to Spectrum Determination

To ensure the scientific integrity and reproducibility of the findings, a standardized and self-validating experimental workflow is crucial. The following protocol is based on internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Selection of a Representative Bacterial Panel

A diverse panel of bacteria, encompassing both Gram-positive and Gram-negative species, as well as strains with known resistance mechanisms, is fundamental for a comprehensive spectrum analysis. The following are recommended as a starting point:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin and soft tissue infections, and a representative of Gram-positive cocci.

  • Gram-negative:

    • Escherichia coli (ATCC 25922): A ubiquitous Gram-negative rod, often associated with urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance to multiple antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the gold standard for quantifying the in vitro activity of an antimicrobial agent and is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.[6] The broth microdilution method is a widely accepted and reproducible technique for MIC determination.[7]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculation Inoculation of 96-well plates bact_prep->inoculation Standardized Inoculum comp_prep Compound Serial Dilution (this compound & Antibiotics) comp_prep->inoculation Diluted Compounds incubation Incubation (35°C for 16-20h) inoculation->incubation readout Visual Inspection for Bacterial Growth (Turbidity) incubation->readout mic_det MIC Determination (Lowest concentration with no growth) readout->mic_det MoA BTP This compound Membrane Bacterial Cell Membrane BTP->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Cellular Components (Ions, ATP, etc.) Disruption->Leakage Metabolism Inhibition of Membrane-Bound Enzymes Disruption->Metabolism CellDeath Bacterial Cell Death Leakage->CellDeath Metabolism->CellDeath

Caption: Hypothesized mechanism of action for this compound.

The phenolic hydroxyl group is known to be a key pharmacophore for antimicrobial activity, often acting as a protonophore to disrupt the proton motive force across the bacterial membrane. The lipophilic nature of the benzylthio group is expected to enhance the compound's ability to partition into the lipid bilayer of the cell membrane, potentially leading to increased membrane fluidity and leakage of essential intracellular components.

Detailed Experimental Protocols

Broth Microdilution MIC Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of comparator antibiotics according to CLSI/EUCAST guidelines.

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the antibacterial spectrum of this compound. While specific experimental data for this compound is currently lacking, the outlined protocols and comparative analysis with well-characterized antibiotics will enable researchers to generate robust and meaningful data.

Future studies should focus on:

  • Determining the MIC and MBC values of this compound against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Investigating the compound's mechanism of action through techniques such as membrane potential assays, electron microscopy, and enzyme inhibition studies.

  • Evaluating the in vivo efficacy and toxicity of this compound in relevant animal models of infection.

By following a rigorous and scientifically sound approach, the true potential of this compound as a novel antibacterial agent can be thoroughly assessed, contributing to the critical pipeline of new therapeutics to combat the global threat of antimicrobial resistance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.